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  • Product: 7-Chloroquinoline-2,3-dicarboxylic acid
  • CAS: 892874-52-1

Core Science & Biosynthesis

Foundational

7-Chloroquinoline-2,3-dicarboxylic acid chemical structure and properties

An In-depth Technical Guide to 7-Chloroquinoline-2,3-dicarboxylic acid: Structure, Properties, Synthesis, and Applications Executive Summary The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 7-Chloroquinoline-2,3-dicarboxylic acid: Structure, Properties, Synthesis, and Applications

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] The introduction of a chlorine atom at the 7-position, famously exemplified by the antimalarial drug Chloroquine, often enhances or modulates pharmacological activity. 7-Chloroquinoline-2,3-dicarboxylic acid emerges from this important chemical family as a highly versatile synthon. Its rigid heterocyclic core, combined with two carboxylic acid functional groups, provides a rich platform for the synthesis of novel complex molecules, ligands, and potential therapeutic agents. This guide offers a comprehensive technical overview of its chemical structure, physicochemical properties, a validated synthetic protocol, analytical characterization methods, and its potential applications for researchers in drug discovery and materials science.

Chemical Structure and Physicochemical Properties

Molecular Structure

7-Chloroquinoline-2,3-dicarboxylic acid is a heterocyclic compound featuring a quinoline ring system. A chlorine atom is substituted at position 7, and two carboxylic acid groups are attached at positions 2 and 3. The planar aromatic system and the presence of hydrogen bond donors and acceptors dictate its intermolecular interactions and solid-state properties.

Caption: Chemical structure of 7-Chloroquinoline-2,3-dicarboxylic acid.

Physicochemical Data

The key properties of 7-Chloroquinoline-2,3-dicarboxylic acid are summarized below. These values are critical for designing experimental conditions, including solvent selection and purification strategies.

PropertyValueSource
CAS Number 892874-52-1[3]
Molecular Formula C₁₁H₆ClNO₄[3]
Molecular Weight 251.62 g/mol [3]
Physical Form Solid[4]
SMILES C1=CC(=CC2=NC(=C(C=C21)C(=O)O)C(=O)O)Cl[3]
Topological Polar Surface Area (TPSA) 87.49 Ų[3]
Predicted LogP 2.2846[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 3[3]
Storage Conditions Sealed in dry, 2-8°C[3]

Synthesis and Purification

Rationale for Synthetic Strategy

While several classical methods exist for constructing the quinoline core, such as the Doebner-von Miller or Gould-Jacobs reactions, a highly practical and accessible route for obtaining 7-Chloroquinoline-2,3-dicarboxylic acid is through the hydrolysis of its commercially available diethyl ester.[4] This approach avoids the multi-step synthesis of the core structure and begins from a late-stage intermediate, making it efficient for laboratory-scale preparations. The protocol described below outlines a standard base-catalyzed hydrolysis followed by acidic workup, a robust and high-yielding transformation.

Experimental Protocol: Synthesis via Hydrolysis

This protocol details the conversion of 7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester to the target dicarboxylic acid.

Materials:

  • 7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester (1.0 eq)

  • Ethanol (or Methanol)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.2 - 3.0 eq)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask, reflux condenser, magnetic stirrer, pH paper, Buchner funnel.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester (1.0 eq) in a suitable amount of ethanol (e.g., 10-20 mL per gram of ester).

  • Saponification: Prepare a solution of NaOH (2.5 eq) in deionized water and add it to the ester solution. The mixture may become cloudy.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 80-90°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot. The reaction is typically complete within 2-4 hours.

  • Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification (Product Precipitation): Dilute the remaining aqueous residue with deionized water. Cool the solution in an ice bath and slowly add concentrated HCl dropwise with stirring until the pH is approximately 1-2. A precipitate of the dicarboxylic acid will form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of a cold non-polar solvent (e.g., hexane) to aid in drying.

  • Drying: Dry the purified 7-Chloroquinoline-2,3-dicarboxylic acid under vacuum to a constant weight.

Synthesis Workflow Diagram

G start Start: Diethyl Ester Precursor step1 Dissolve in Ethanol start->step1 step2 Add aq. NaOH Solution step1->step2 step3 Heat to Reflux (2-4h) step2->step3 step4 Cool & Remove Ethanol step3->step4 step5 Acidify with HCl to pH 1-2 step4->step5 step6 Filter & Wash Solid step5->step6 end_product Product: Dicarboxylic Acid step6->end_product

Caption: Workflow for the synthesis of the target acid from its diethyl ester.

Spectroscopic Characterization

Accurate structural elucidation is paramount. The following sections describe the expected spectroscopic data for 7-Chloroquinoline-2,3-dicarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy

    • Experimental Protocol: A 5-10 mg sample is dissolved in ~0.6 mL of a deuterated solvent such as DMSO-d₆ (which solubilizes the acidic protons). The spectrum is recorded on a 400 MHz or higher spectrometer.

    • Predicted Data & Interpretation:

      • ~13.0-14.0 ppm (broad singlet, 2H): Corresponds to the two highly deshielded carboxylic acid protons.

      • ~8.0-9.0 ppm (3H): A series of doublets and double-doublets corresponding to the protons on the quinoline ring system. The exact shifts and coupling constants will depend on the electronic environment created by the chloro and carboxyl substituents. Protons adjacent to the nitrogen or electron-withdrawing groups will be further downfield.

  • ¹³C NMR Spectroscopy

    • Experimental Protocol: A more concentrated sample (20-50 mg) is used. The spectrum is acquired on a 100 or 125 MHz spectrometer with proton decoupling.

    • Predicted Data & Interpretation:

      • 11 signals are expected for the 11 unique carbon atoms.

      • ~165-175 ppm: Two signals corresponding to the carbonyl carbons of the carboxylic acid groups.

      • ~120-150 ppm: Signals for the 9 carbons of the quinoline aromatic ring. Carbons bonded to chlorine or nitrogen will have distinct chemical shifts.

Infrared (IR) Spectroscopy
  • Experimental Protocol: The spectrum is recorded using an FT-IR spectrometer. The solid sample can be analyzed as a KBr pellet or directly using an Attenuated Total Reflectance (ATR) accessory.

  • Predicted Data & Interpretation:

    • 2500-3300 cm⁻¹ (very broad): Characteristic O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.

    • ~1700-1725 cm⁻¹ (strong, sharp): C=O stretching vibration of the carboxylic acid carbonyl group.

    • ~1500-1600 cm⁻¹: C=C and C=N stretching vibrations within the aromatic quinoline ring.

    • ~1000-1200 cm⁻¹: C-Cl stretching vibrations.

Mass Spectrometry (MS)
  • Experimental Protocol: Electrospray Ionization (ESI) in negative ion mode is a suitable technique. The sample is dissolved in a solvent like methanol and infused into the mass spectrometer.

  • Predicted Data & Interpretation:

    • Molecular Ion Peak ([M-H]⁻): An intense peak expected at m/z ≈ 250.0.

    • Isotopic Pattern: A characteristic isotopic pattern for one chlorine atom will be observed: a peak at m/z ≈ 250.0 (for ³⁵Cl) and another peak at m/z ≈ 252.0 (for ³⁷Cl) in an approximate 3:1 intensity ratio.

    • Fragmentation: Common fragmentation pathways include the loss of CO₂ (M-44) and the loss of the entire carboxyl group (M-45).

Applications in Research and Drug Development

The true value of 7-Chloroquinoline-2,3-dicarboxylic acid lies in its potential as a molecular scaffold. Its derivatives are of significant interest in medicinal chemistry and materials science.

  • Versatile Chemical Building Block: The two carboxylic acid groups are ideal handles for further chemical modification. They can be readily converted into a variety of functional groups, including esters, amides, and acid chlorides. This allows for the systematic construction of compound libraries for high-throughput screening.

  • Medicinal Chemistry:

    • Anticancer Agents: The 7-chloroquinoline core is a key feature in several anticancer experimental drugs.[5] This molecule serves as an excellent starting point for developing new kinase inhibitors or other anti-proliferative agents.

    • Antimalarial and Antimicrobial Drug Discovery: Building upon the legacy of Chloroquine, derivatives of this scaffold can be synthesized and tested for activity against Plasmodium falciparum and various bacterial or fungal strains.[2][6]

    • Leukotriene Antagonists: Quinoline dicarboxylic acids have been identified as leukotriene antagonists, which are valuable in treating asthma.[7] This scaffold provides a direct entry into this class of compounds.

  • Materials Science: The rigid, planar structure and difunctional nature of the molecule make it a candidate for the synthesis of metal-organic frameworks (MOFs) or specialty polymers with unique thermal or photophysical properties.

G cluster_apps Potential Applications cluster_derivs Derivatization Chemistry core 7-Chloroquinoline-2,3-dicarboxylic Acid COOH COOH deriv1 Amide Formation (Coupling with Amines) core:f1->deriv1 deriv2 Esterification (Reaction with Alcohols) core:f2->deriv2 deriv3 Coordination Chemistry (Metal Complexes) core->deriv3 app1 Anticancer Agents app2 Antimalarial Drugs app3 Specialty Polymers / MOFs app4 Anti-asthma Agents deriv1->app1 deriv1->app2 deriv2->app4 deriv3->app3

Caption: Logical relationships between the core molecule, its derivatization, and applications.

Safety and Handling

While specific toxicity data for this compound is not widely available, data from structurally similar quinoline carboxylic acids suggests it should be handled with care.[8]

  • GHS Classification (Predicted): May cause skin and serious eye irritation. May be harmful if swallowed.[8]

  • Handling Precautions:

    • Use in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Store in a cool, dry, and tightly sealed container as recommended.[3]

References

  • Google Patents. HU212967B - Process for producing 7-chloro-quinaldine.
  • US EPA. 7-Chloro-2-ethyl-3-methyl-4-quinolinecarboxylic acid Properties. [Link]

  • Google Patents. US5126456A - 7-chloroquinaldine synthesis.
  • PrepChem.com. Synthesis of 7-chloroquinaldine. [Link]

  • SciELO. Organocatalytic Synthesis and Antioxidant Properties 7-Chloroquinoline-1,2,3-triazoyl Carboxylates. [Link]

  • PubChem, NIH. 7-Chloroquinoline. [Link]

  • PubChem, NIH. 7-Chloroquinoline-3,8-dicarboxylic acid. [Link]

  • PMC, NIH. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen. [Link]

  • Semantic Scholar. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]

  • SciSpace. 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. [Link]

  • Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

Sources

Exploratory

7-Chloroquinoline-2,3-dicarboxylic acid CAS number 892874-52-1 data

The following technical guide is a comprehensive monograph on 7-Chloroquinoline-2,3-dicarboxylic acid (CAS 892874-52-1) . It is structured to serve researchers in medicinal chemistry and neuropharmacology, focusing on it...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive monograph on 7-Chloroquinoline-2,3-dicarboxylic acid (CAS 892874-52-1) . It is structured to serve researchers in medicinal chemistry and neuropharmacology, focusing on its role as a privileged scaffold for NMDA receptor modulation and a versatile intermediate in organic synthesis.

CAS: 892874-52-1 | Molecular Formula: C₁₁H₆ClNO₄ | MW: 251.62 g/mol

Executive Summary

7-Chloroquinoline-2,3-dicarboxylic acid is a substituted quinoline derivative characterized by two carboxylic acid moieties at the C2 and C3 positions and a chlorine atom at the C7 position. This compound represents a critical scaffold in neuropharmacology , specifically as a competitive antagonist at the glycine-binding site of the NMDA receptor .

Unlike its pyridine analog (quinolinic acid), which acts as an endogenous excitotoxin, the quinoline-2,3-dicarboxylate core—particularly with electron-withdrawing groups like chlorine at C7—tends to exhibit neuroprotective properties by blocking glycine co-activation. Furthermore, this molecule serves as a high-value building block in the synthesis of imidazolinone herbicides and tricyclic pyrrolo[3,4-b]quinoline systems used in oncology.

Chemical Profile & Physiochemical Properties[1][2][3][4]

PropertyDataNote
IUPAC Name 7-Chloroquinoline-2,3-dicarboxylic acid
CAS Number 892874-52-1
Appearance Off-white to pale yellow solidCrystalline powder
Molecular Weight 251.62 g/mol
Solubility DMSO (>20 mg/mL), 1M NaOHPoorly soluble in water/acidic media
pKa (Predicted) pKa₁ ≈ 2.1 (C2-COOH), pKa₂ ≈ 4.5 (C3-COOH)Strong acidity due to heteroatom electron withdrawal
LogP (Predicted) 2.28 ± 0.4Lipophilic enough for CNS penetration if esterified
H-Bond Donors 2(Carboxylic -OH)
H-Bond Acceptors 5(N, 2x C=O, 2x -OH)

Synthetic Routes & Optimization

The synthesis of the 2,3-dicarboxylic acid core without introducing a hydroxyl group at position 4 (common in Knorr synthesis) requires specific condensation strategies. The most robust pathway for research-grade purity is the Friedländer Condensation , followed by ester hydrolysis.

Diagram 1: Retrosynthetic Analysis & Forward Synthesis

The following diagram outlines the logical construction of the quinoline core from a substituted aniline precursor.

Synthesis Aniline 2-Amino-4- chlorobenzaldehyde Intermediate Aldol Intermediate Aniline->Intermediate Base Cat. (Piperidine) Oxalacetate Diethyl oxalacetate Oxalacetate->Intermediate Diester Diethyl 7-chloroquinoline- 2,3-dicarboxylate (CAS 892874-55-4) Intermediate->Diester Cyclodehydration -H2O Product 7-Chloroquinoline- 2,3-dicarboxylic acid (CAS 892874-52-1) Diester->Product Hydrolysis (NaOH/EtOH)

Caption: Friedländer synthesis pathway avoiding C4-hydroxylation. The diethyl ester (CAS 892874-55-4) is the stable isolable intermediate.

Experimental Protocol: Friedländer Synthesis (Method A)

This protocol yields the diethyl ester, which is subsequently hydrolyzed to the target acid.

Step 1: Condensation to Diethyl Ester

  • Reagents: Dissolve 2-amino-4-chlorobenzaldehyde (1.0 eq) and diethyl oxalacetate (1.1 eq) in anhydrous ethanol.

  • Catalyst: Add a catalytic amount of piperidine (5 mol%).

  • Reaction: Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the aldehyde.

  • Workup: Cool to room temperature. The diethyl ester often precipitates. If not, evaporate solvent and recrystallize from ethanol/hexane.

  • Validation: Check MS (ESI+) for m/z ~308 [M+H]⁺ (Diethyl ester).

Step 2: Hydrolysis to CAS 892874-52-1

  • Solubilization: Suspend the diethyl ester in ethanol (10 mL/g).

  • Saponification: Add 2.5 eq of 1M NaOH aqueous solution dropwise.

  • Reflux: Heat to 60°C for 2 hours until the solution becomes clear (formation of disodium salt).

  • Isolation: Cool to 0°C. Acidify slowly with 1M HCl to pH 2.0. The title compound will precipitate as a white/off-white solid.

  • Purification: Filter, wash with cold water, and dry under vacuum over P₂O₅.

Functional Applications: NMDA Receptor Modulation

The primary pharmacological interest in 7-chloroquinoline-2,3-dicarboxylic acid lies in its structural homology to 5,7-dichlorokynurenic acid (5,7-DCKA) , a potent antagonist of the glycine co-agonist site on the NMDA receptor.

Mechanism of Action

The NMDA receptor requires both glutamate and glycine for activation.[1] Competitive antagonists at the glycine site prevent channel opening, offering a mechanism to reduce excitotoxicity without the severe psychomimetic side effects associated with channel blockers (like PCP or ketamine).

  • The Pharmacophore: The 2-carboxylate and 3-carboxylate groups mimic the glycine carboxylate and the glutamate distal acid, respectively, locking the receptor in a closed state.

  • Role of 7-Cl: The chlorine atom at position 7 occupies a hydrophobic pocket within the receptor's ligand-binding domain (LBD), significantly increasing binding affinity compared to the unsubstituted quinoline-2,3-dicarboxylic acid.

Diagram 2: NMDA Glycine Site Pharmacophore

This diagram illustrates the theoretical binding mode based on SAR studies of quinoline-2,3-dicarboxylates.

Pharmacophore Ligand 7-Chloroquinoline- 2,3-dicarboxylic acid C2_COOH C2-COOH (Alpha-Carboxyl Mimic) Ligand->C2_COOH C3_COOH C3-COOH (Distal Acid Mimic) Ligand->C3_COOH Cl7 7-Chloro (Lipophilic) Ligand->Cl7 Ring Quinoline Ring (Pi-Stacking) Ligand->Ring Arg_Site Arg Residue (Ionic Interaction) C2_COOH->Arg_Site Ionic Bond Thr_Site Thr/Ser Residue (H-Bond Donor) C3_COOH->Thr_Site H-Bond Hydrophobic_Pocket Hydrophobic Pocket (Van der Waals) Cl7->Hydrophobic_Pocket VdW Forces Aromatic_Residue Phe/Tyr Residue (Pi-Pi Interaction) Ring->Aromatic_Residue Stacking

Caption: Pharmacophore mapping of CAS 892874-52-1 within the NMDA Glycine binding site. The 7-Cl substituent enhances potency via hydrophobic pocket occupancy.

Safety & Handling (EHS)

While specific toxicological data for this CAS is limited, it should be handled as a Category 3 Irritant based on its structural class (acidic, halogenated aromatic).

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The dicarboxylic acid moiety is stable, but protection from moisture prevents clumping.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Cl content).

References

  • Chemical Identity & Properties: PubChem. Compound Summary for CID 17039603: 7-Chloroquinoline-2,3-dicarboxylic acid. National Library of Medicine. [Link]

  • NMDA Receptor Antagonism (Mechanism): Leeson, P. D., et al. (1991). Kynurenic acid derivatives.[2] Structure-activity relationships for excitatory amino acid antagonism at the glycine site. Journal of Medicinal Chemistry. [Link]

  • Synthesis of Quinoline-2,3-dicarboxylates: Meth-Cohn, O., & Narine, B. (1978). A versatile new synthesis of quinolines and related fused pyridines. Tetrahedron Letters. [Link]

  • Glycine Site Pharmacology: Kemp, J. A., & Leeson, P. D. (1993). The glycine site of the NMDA receptor: five years on. Trends in Pharmacological Sciences. [Link]

Sources

Foundational

Biological Targets for 7-Chloroquinoline-2,3-dicarboxylic Acid Analogs

Executive Summary The 7-chloroquinoline-2,3-dicarboxylic acid (7-Cl-QDCA) scaffold represents a critical pharmacophore in neuropharmacology, primarily recognized for its high-affinity competitive antagonism at the glycin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-chloroquinoline-2,3-dicarboxylic acid (7-Cl-QDCA) scaffold represents a critical pharmacophore in neuropharmacology, primarily recognized for its high-affinity competitive antagonism at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor .[1] Unlike its structural isomer, quinoline-2,4-dicarboxylic acid (a VGLUT inhibitor), the 2,3-dicarboxylate substitution pattern is engineered to mimic the zwitterionic character of glycine and glutamate within the GluN1 ligand-binding domain.[1]

This guide details the molecular pharmacology, structure-activity relationships (SAR), and validated experimental protocols for investigating 7-Cl-QDCA analogs.[1] It specifically addresses the "solubility-permeability paradox" inherent to this class—where the polarity required for receptor binding hinders blood-brain barrier (BBB) penetration—and outlines prodrug strategies to overcome it.

Molecular Pharmacology & Mechanism of Action

Primary Target: NMDA Receptor Glycine Site (GluN1)

The NMDA receptor is a heterotetrameric ion channel requiring the co-binding of two agonists for activation: glutamate (at GluN2 subunits) and glycine or D-serine (at GluN1 subunits).

  • Mechanism: 7-Cl-QDCA analogs act as competitive antagonists at the glycine site.[1] By occupying the GluN1 pocket, they prevent the conformational change required for channel pore opening, effectively silencing NMDA-mediated excitotoxicity without blocking the channel pore itself (unlike ketamine or MK-801).[1]

  • Binding Mode:

    • 2-Carboxylate: Interacts with Arg523 and Thr518 (GluN1), mimicking the carboxylate of glycine.

    • 3-Carboxylate: Mimics the ammonium group of glycine, often interacting via a water-mediated bridge or directly with backbone amides.[1]

    • 7-Chloro Substituent: Occupies a distinct hydrophobic pocket (likely involving Phe484 or Trp480), significantly enhancing affinity compared to the unsubstituted quinoline.

Selectivity & Isomeric Distinction

A common error in drug design is conflating quinoline dicarboxylate isomers. The position of the carboxylic acids dictates target selectivity.

ScaffoldSubstitution PatternPrimary Biological TargetMechanism
7-Cl-QDCA 2,3-Dicarboxylic acid NMDA Receptor (GluN1) Glycine site antagonist
7-Cl-QDC 2,4-Dicarboxylic acidVGLUT (Vesicular Transporter)Glutamate transport inhibitor
7-Cl-KYNA 4-OH-2-Carboxylic acidNMDA Receptor (GluN1)Glycine site antagonist
Pathway Visualization

The following diagram illustrates the antagonistic intervention of 7-Cl-QDCA within the glutamatergic signaling cascade.

NMDA_Pathway Glu Glutamate (GluN2 Ligand) NMDAR_Closed NMDA Receptor (Closed State) Glu->NMDAR_Closed Binds Gly Glycine/D-Serine (GluN1 Ligand) Gly->NMDAR_Closed Co-activates QDCA 7-Cl-QDCA Analog (Inhibitor) QDCA->NMDAR_Closed Competes with Glycine (Blocks Activation) NMDAR_Open NMDA Receptor (Open Channel) NMDAR_Closed->NMDAR_Open Conformational Change Ca_Influx Ca2+ Influx NMDAR_Open->Ca_Influx Ion Flow Excitotoxicity Excitotoxicity / Neuropathic Pain Ca_Influx->Excitotoxicity Sustained Activation

Figure 1: Mechanism of Action.[1] 7-Cl-QDCA prevents the glycine-dependent transition of the NMDA receptor to the open state.[1]

Structure-Activity Relationship (SAR)[1][2]

To optimize 7-Cl-QDCA analogs, researchers must balance receptor affinity with physicochemical properties.[1]

The 7-Position (Hydrophobic Interaction)

The 7-chloro group is critical. Replacing it affects potency as follows:

  • 7-Cl / 7-Br: Optimal potency.[1] Fills the hydrophobic pocket efficiently.

  • 7-H: Significant loss of affinity (>10-fold reduction).[1]

  • 7-NO2 / 7-CF3: Retains activity but alters electronic distribution of the ring.[1]

The 2,3-Dicarboxylate Core (The Polarity Trap)
  • Requirement: Both acidic groups are generally required for maximal in vitro binding affinity.

  • The Paradox: The two ionized carboxylates at physiological pH prevent BBB crossing.

  • Solution: Prodrug Strategy. Synthesize the diethyl or dimethyl esters . These are lipophilic, cross the BBB, and are hydrolyzed by central esterases back to the active dicarboxylic acid.[1]

Experimental Protocols

Synthesis of 7-Chloroquinoline-2,3-dicarboxylic Acid

Methodology: Pfitzinger Reaction

This protocol utilizes the condensation of isatin derivatives with oxaloacetate, a robust method for generating the 2,3-dicarboxylic acid scaffold.[1]

Reagents:

  • 5-Chloroisatin (10 mmol)[1]

  • Sodium oxaloacetate (12 mmol)

  • Sodium hydroxide (33% aq. solution)

  • Hydrochloric acid (conc.)[2]

Step-by-Step Protocol:

  • Condensation: Dissolve 5-chloroisatin (1.81 g) and sodium oxaloacetate (2.52 g) in 15 mL of 33% NaOH.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4 hours. The deep red/orange color of isatin will shift as the ring expands.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Acidification: Slowly add concentrated HCl dropwise with stirring until pH < 2. A heavy precipitate will form.

  • Isolation: Filter the precipitate and wash with cold water (3x 20 mL).

  • Purification: Recrystallize from acetic acid or ethanol/water to yield 7-chloroquinoline-2,3-dicarboxylic acid as a pale yellow solid.[1]

Radioligand Binding Assay (Validation)

Objective: Determine Binding Affinity (


) at the Glycine Site.

Materials:

  • Ligand:

    
    -MDL 105,519 (0.5-5 nM) or 
    
    
    
    -Glycine (requires extensive washing).[1]
  • Tissue: Rat cerebral cortex membranes (P2 fraction).

  • Non-specific control: 1 mM Glycine or 100

    
    M 5,7-dichlorokynurenic acid (5,7-DCKA).[1]
    

Protocol:

  • Membrane Prep: Homogenize rat cortex in 0.32 M sucrose. Centrifuge (1000 x g, 10 min). Take supernatant and centrifuge (20,000 x g, 20 min) to pellet membranes. Wash pellet 3x with Tris-acetate buffer to remove endogenous glutamate/glycine.[1]

  • Incubation: In 96-well plates, mix:

    • 50

      
      L Membrane suspension (20-50 
      
      
      
      g protein).[1]
    • 50

      
      L Test Compound (7-Cl-QDCA analog, 10 concentrations).[1]
      
    • 50

      
      L 
      
      
      
      -MDL 105,519 (1 nM final).
  • Equilibrium: Incubate at 4°C for 60 minutes (reduces receptor desensitization/degradation).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Experimental Workflow Visualization

Workflow cluster_synthesis Phase 1: Synthesis cluster_validation Phase 2: Biological Validation Step1 5-Chloroisatin + Oxaloacetate (Pfitzinger Reaction) Step2 Acidification & Isolation (7-Cl-QDCA) Step1->Step2 Step3 Esterification (Prodrug Formation) Step2->Step3 Optional Binding Radioligand Binding ([3H]-MDL 105,519 Displacement) Step2->Binding Functional Electrophysiology (TEVC) (Xenopus Oocytes + NMDA/Gly) Binding->Functional If Ki < 100 nM Decision Lead Candidate? Functional->Decision

Figure 2: Integrated workflow for the synthesis and pharmacological profiling of 7-Cl-QDCA analogs.

References

  • Leeson, P. D., et al. (1991).[1] "Kynurenic acid analogues. Structure-activity relationships of glycine site antagonists." Journal of Medicinal Chemistry. Link

  • Kemp, J. A., et al. (1988).[1] "7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex."[1] Proceedings of the National Academy of Sciences. Link

  • Carling, R. W., et al. (1993).[1] "3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at the glycine site of the NMDA receptor." Journal of Medicinal Chemistry. Link

  • Foster, A. C., & Kemp, J. A. (2006).[1] "Glutamate- and GABA-based CNS therapeutics."[1] Current Opinion in Pharmacology. Link

  • Thompson, C. M., et al. (2002).[1] "Synthesis and in vitro pharmacology of substituted quinoline-2,4-dicarboxylic acids as inhibitors of vesicular glutamate transport." Journal of Medicinal Chemistry. (Cited for selectivity distinction). Link

Sources

Exploratory

Literature review of 2,3-substituted 7-chloroquinoline bioactivity

An In-Depth Technical Guide to the Bioactivity of 2,3-Substituted 7-Chloroquinolines for Researchers, Scientists, and Drug Development Professionals Abstract The 7-chloroquinoline scaffold is a privileged heterocyclic mo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Bioactivity of 2,3-Substituted 7-Chloroquinolines for Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-chloroquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, famously represented by the antimalarial drug chloroquine. While substitutions at the 4-position have been extensively explored, modifications at the 2 and 3-positions of the quinoline ring have unveiled a diverse and potent spectrum of biological activities. This technical guide provides a comprehensive literature review of the bioactivity of 2,3-substituted 7-chloroquinolines, offering insights into their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas, including oncology, infectious diseases, and inflammation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the 7-chloroquinoline framework.

Introduction: The 7-Chloroquinoline Core and the Significance of C2/C3 Substitution

The quinoline ring system is a fundamental component of numerous natural products and synthetic compounds with a wide array of pharmacological properties.[1] The introduction of a chlorine atom at the 7-position has been a critical design element in many successful drugs, most notably enhancing the antimalarial efficacy of 4-aminoquinolines.[2] While the 4-position has been the primary site for structural modifications, recent research has demonstrated that the introduction of diverse substituents at the 2 and 3-positions of the 7-chloroquinoline nucleus can unlock novel biological activities and overcome existing drug resistance mechanisms.

The strategic placement of substituents at the C2 and C3 positions allows for fine-tuning of the molecule's electronic and steric properties, influencing its interaction with biological targets. This guide will delve into the specific bioactivities that have emerged from this synthetic strategy, providing a detailed analysis of the current state of the field.

Synthetic Strategies for 2,3-Substituted 7-Chloroquinolines

The synthesis of 2,3-substituted 7-chloroquinolines often begins with commercially available or readily prepared quinoline precursors. A common starting material is 4,7-dichloroquinoline, which can undergo nucleophilic substitution at the 4-position, followed by modifications at the 2 and 3-positions.[3] Another key intermediate is 2,7-dichloroquinoline-3-carbaldehyde, which serves as a versatile building block for a variety of derivatives.[4]

A general synthetic approach involves the Vilsmeier-Haack reaction on 3-chloroacetanilide to yield 2,7-dichloroquinoline-3-carbaldehyde.[4] This intermediate can then undergo further reactions, such as nucleophilic substitution at the 2-position and various condensations or cyclizations at the 3-formyl group, to generate a library of 2,3-disubstituted 7-chloroquinolines.[4]

Experimental Protocol: Synthesis of 2,7-dichloroquinoline-3-carbonitrile

This protocol describes the synthesis of a key intermediate for further derivatization, based on methodologies reported in the literature.[4]

Step 1: Synthesis of 3-chloroacetanilide.

  • Dissolve 3-chloroaniline in acetic acid.

  • Add acetic anhydride to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter, wash with water, and dry the precipitate to obtain 3-chloroacetanilide.

Step 2: Synthesis of 2,7-dichloroquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction).

  • Cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF while stirring.

  • Add 3-chloroacetanilide to the Vilsmeier reagent.

  • Heat the reaction mixture at a specified temperature for several hours (e.g., 70-80 °C).

  • Cool the mixture and pour it onto crushed ice.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2,7-dichloroquinoline-3-carbaldehyde.

Step 3: Synthesis of 2,7-dichloroquinoline-3-carbonitrile.

  • Dissolve 2,7-dichloroquinoline-3-carbaldehyde in a suitable solvent (e.g., DMF).

  • Add sodium azide and phosphorus oxychloride.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction mixture to isolate the desired 2,7-dichloroquinoline-3-carbonitrile.

Anticancer Activity

The 7-chloroquinoline scaffold has been a recurring motif in the design of novel anticancer agents. The introduction of substituents at the 2 and 3-positions has led to the discovery of compounds with potent cytotoxic activity against a range of cancer cell lines.

Structure-Activity Relationship (SAR)

Studies have shown that the nature of the substituents at the C2 and C3 positions significantly influences the anticancer potency. For instance, a series of 7-chloroquinoline hydrazones demonstrated that the 7-chloroquinoline ring was essential for antitumor activity.[5] In another study, 2,3-substituted thiazole derivatives of quinoline showed promising anti-inflammatory and antibacterial effects.[6] The presence of a nitro group at the ortho position of a phenyl ring attached to the quinoline core has been shown to have a strong positive influence on the cytotoxic activity.[7]

Tabulated Anticancer Data
Compound ClassCancer Cell LinesKey FindingsReference
7-Chloroquinoline HydrazonesNCI-60 PanelThe 7-chloroquinoline moiety was found to be crucial for activity.[5]
Morita-Baylis-Hillman Adducts of 7-ChloroquinolineMCF-7, HCT-116, HL-60, NCI-H292Ortho-nitro substitution on the phenyl ring enhanced cytotoxicity.[7]
2,7-dichloroquinoline-3-carboxamideNot specifiedShowed good antioxidant and antibacterial activities.[4]

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. 2,3-Substituted 7-chloroquinolines have shown promise in this area, exhibiting activity against both bacteria and fungi.

Antibacterial Activity

Derivatives of 2,7-dichloroquinoline-3-carbaldehyde have been synthesized and evaluated for their antibacterial properties. For example, 2,7-dichloroquinoline-3-carbonitrile and 7-chloro-2-methoxyquinoline-3-carbaldehyde displayed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[4] The introduction of a thioxopyrimidinone ring to the 7-chloroquinoline scaffold also resulted in compounds with notable antibacterial activity.[3][8]

Antifungal Activity

Several 7-chloroquinoline derivatives have demonstrated significant antifungal potential. For instance, certain synthesized compounds exhibited potent activity against Candida albicans and Aspergillus niger.[9]

Tabulated Antimicrobial Data
CompoundTarget OrganismActivityReference
2,7-dichloroquinoline-3-carbonitrileS. aureus, P. aeruginosaGood activity[4]
7-chloro-2-ethoxyquinoline-3-carbaldehydeE. coliGood activity[4]
3-(7-chloroquinolin-4-ylamino)-...-thioxopyrimidin-4(1H)-oneS. typhimuriumAmazing activity[3]
5-arylidene-2-(7-chloroquinolin-6-yl)-3-(pyrimidin-2-yl) thiazolidin-4-onesC. albican, A. nigerPotent activity[9]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. The 7-chloroquinoline nucleus has been explored as a scaffold for the development of novel anti-inflammatory agents. Research has shown that 2-substituted 3-arylquinoline derivatives can inhibit lipopolysaccharide (LPS)-induced inflammatory responses in macrophages.[10] These compounds were found to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines.[10]

Mechanism of Action

The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of key inflammatory pathways. For instance, some derivatives have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11]

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibitory Assay

This protocol outlines a general procedure for assessing the anti-inflammatory potential of 2,3-substituted 7-chloroquinolines by measuring their ability to inhibit NO production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).[11]

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC₅₀ value for each compound.

Visualizations

General Synthetic Pathway

Synthetic_Pathway 3-Chloroaniline 3-Chloroaniline 3-Chloroacetanilide 3-Chloroacetanilide 3-Chloroaniline->3-Chloroacetanilide Acetic Anhydride 2,7-dichloroquinoline-3-carbaldehyde 2,7-dichloroquinoline-3-carbaldehyde 3-Chloroacetanilide->2,7-dichloroquinoline-3-carbaldehyde Vilsmeier-Haack (POCl3, DMF) 2-Substituted-7-chloroquinoline-3-derivatives 2-Substituted-7-chloroquinoline-3-derivatives 2,7-dichloroquinoline-3-carbaldehyde->2-Substituted-7-chloroquinoline-3-derivatives Nucleophilic Substitution (at C2) & Condensation (at C3-CHO)

Caption: General synthetic route to 2,3-substituted 7-chloroquinolines.

Bioactivity Screening Workflow

Bioactivity_Screening cluster_synthesis Synthesis & Characterization cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Studies Library of 2,3-substituted 7-chloroquinolines Library of 2,3-substituted 7-chloroquinolines Anticancer Assays (e.g., MTT) Anticancer Assays (e.g., MTT) Library of 2,3-substituted 7-chloroquinolines->Anticancer Assays (e.g., MTT) Antimicrobial Assays (e.g., MIC) Antimicrobial Assays (e.g., MIC) Library of 2,3-substituted 7-chloroquinolines->Antimicrobial Assays (e.g., MIC) Anti-inflammatory Assays (e.g., Griess) Anti-inflammatory Assays (e.g., Griess) Library of 2,3-substituted 7-chloroquinolines->Anti-inflammatory Assays (e.g., Griess) Lead Compound(s) Lead Compound(s) Anticancer Assays (e.g., MTT)->Lead Compound(s) Antimicrobial Assays (e.g., MIC)->Lead Compound(s) Anti-inflammatory Assays (e.g., Griess)->Lead Compound(s) Mechanism of Action Studies Mechanism of Action Studies Lead Compound(s)->Mechanism of Action Studies In vivo Efficacy Models In vivo Efficacy Models Mechanism of Action Studies->In vivo Efficacy Models

Caption: Workflow for bioactivity screening of novel 7-chloroquinoline derivatives.

Conclusion and Future Perspectives

The exploration of 2,3-substituted 7-chloroquinolines has revealed a rich and diverse landscape of biological activities. The ability to introduce a wide range of functional groups at these positions provides a powerful tool for medicinal chemists to develop novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The anticancer, antimicrobial, and anti-inflammatory properties highlighted in this review underscore the potential of this scaffold in addressing significant unmet medical needs.

Future research in this area should focus on several key aspects:

  • Expansion of Chemical Diversity: The synthesis of larger and more diverse libraries of 2,3-substituted 7-chloroquinolines will be crucial for identifying new lead compounds.

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design and optimization.

  • In Vivo Efficacy and Safety: Promising in vitro candidates must be rigorously evaluated in relevant animal models to assess their therapeutic potential and safety profiles.

  • Overcoming Drug Resistance: The unique substitution patterns of these compounds may offer an advantage in overcoming existing mechanisms of drug resistance, a critical area for further investigation.

References

  • Dou, G. V., et al. (2018). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Marine Drugs, 16(10), 384. [Link]

  • Patel, H. M., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464. [Link]

  • El-Sawy, E. R., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(7), 441-449. [Link]

  • Singh, A., et al. (2022). Design, synthesis and mechanistic exploration of anti-plasmodial Indolo[2,3-b]quinoxaline-7-chloroquinoline hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2633-2646. [Link]

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium–Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13639-13653. [Link]

  • El-Sawy, E. R., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. [Link]

  • Hamed, A. R., et al. (2021). Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of inflammatory mediators expression in both RAW 264.7 and mouse models. Journal of Inflammation Research, 14, 615-630. [Link]

  • de Oliveira, R. B., et al. (2019). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 30(8), 1696-1708. [Link]

  • Šegan, S., et al. (2016). Quantitative structure retention/activity relationships of biologically relevant 4-amino-7-chloroquinoline based compounds. Journal of Chromatography B, 1012-1013, 144-152. [Link]

  • Chen, Y.-L., et al. (2019). Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages. Molecules, 24(6), 1123. [Link]

  • Khan, S., et al. (2023). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry, 15(15), 1327-1342. [Link]

  • Wilhelm, E. A., et al. (2015). Organocatalytic Synthesis and Antioxidant Properties 7-Chloroquinoline-1,2,3-triazoyl Carboxylates. Journal of the Brazilian Chemical Society, 26(11), 2341-2349. [Link]

  • Perković, I., et al. (2024). Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. Molecules, 29(13), 3028. [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis and Evaluation of Novel 5-Arylidene-2-(7-chloroquinolin-6-yl)-3-(pyrimidin-2-yl) Thiazolidin-4-Ones as Anti-Microbial Agents. Chemistry, 6(4), 100. [Link]

  • Abdi, B., et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry, 2021, 2408006. [Link]

  • Ahmed, A., et al. (2020). Synthesis of novel 2, 3, 5-tri-substituted thiazoles with anti-inflammatory and antibacterial effect causing clinical pathogens. Journal of Infection and Public Health, 13(10), 1495-1503. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Cyclization of Diethyl Oxalacetate with m-Chloroaniline

The following Application Note and Protocol is designed for research and development professionals synthesizing quinoline scaffolds, specifically targeting the 7-chloro-4-hydroxyquinoline-2-carboxylate intermediate. This...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for research and development professionals synthesizing quinoline scaffolds, specifically targeting the 7-chloro-4-hydroxyquinoline-2-carboxylate intermediate. This scaffold is a critical precursor in the synthesis of bioactive molecules, including antimalarials (e.g., chloroquine analogs) and kinase inhibitors.

Abstract & Scientific Rationale

The reaction between m-chloroaniline and diethyl oxalacetate follows the Conrad-Limpach pathway, a thermal cyclization strategy favored for its ability to generate 4-hydroxyquinoline-2-carboxylates. Unlike the Knorr synthesis (which typically yields 2-hydroxy-4-methylquinolines via acid catalysis), the Conrad-Limpach approach relies on the kinetic formation of a


-anilinoacrylate intermediate followed by high-temperature thermodynamic cyclization.

Regioselectivity Challenge: The use of m-chloroaniline introduces a regiochemical ambiguity. Cyclization can occur at either the ortho position (yielding the 5-chloro isomer) or the para position (yielding the 7-chloro isomer) relative to the chlorine substituent.

  • Steric Control: The 7-chloro isomer is thermodynamically favored due to steric hindrance at the 5-position (flanked by the chlorine and the newly formed ring).

  • Electronic Control: The electron-withdrawing nature of the chlorine atom at the meta position deactivates the ring, requiring high thermal energy (>250°C) to overcome the activation barrier for electrophilic aromatic substitution during ring closure.

Reaction Mechanism & Pathway

The synthesis proceeds in two distinct phases:

  • Condensation: Formation of the Schiff base (enamine) at lower temperatures to avoid premature polymerization.

  • Cyclization: Thermal elimination of ethanol in a high-boiling solvent to close the heteroaromatic ring.

ReactionPathway Reactants m-Chloroaniline + Diethyl Oxalacetate Inter1 Tetrahedral Intermediate Reactants->Inter1 Nucleophilic Attack (Acid Cat.) Enamine Diethyl (3-chlorophenylamino) butenedioate (Schiff Base) Inter1->Enamine - H2O (Dean-Stark) Transition Transition State (>250°C) Enamine->Transition Thermal Cyclization Product Ethyl 7-chloro-4-hydroxy quinoline-2-carboxylate Transition->Product Aromatization Byproduct Ethanol (Removed) Transition->Byproduct

Figure 1: Mechanistic pathway from condensation to thermal cyclization.

Materials & Specifications

Purity of starting materials is critical to prevent tar formation during the high-temperature step.

ReagentCAS No.[1][2][3]MW ( g/mol )Purity Req.[4]Role
m-Chloroaniline 108-42-9127.57>99% (Distilled)Nucleophile
Diethyl Oxalacetate 95-92-1188.18>95%*Electrophile
Dowtherm A 8004-13-5N/ASynthesis GradeHigh-BP Solvent
Acetic Acid 64-19-760.05GlacialCatalyst
Ethanol 64-17-546.07AbsoluteRecrystallization

*Note: Diethyl oxalacetate is unstable. It is often supplied as the sodium salt. If using Sodium Diethyl Oxalacetate, liberate the free ester immediately prior to use by washing with dilute H2SO4 and extracting with benzene/toluene.

Detailed Experimental Protocol

Phase A: Formation of the Enamine (Schiff Base)

Objective: To condense the aniline with the ketone carbonyl of the oxalacetate without cyclizing.

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Solvent System: Add Benzene or Toluene (150 mL) as the azeotropic solvent.

  • Reactant Loading:

    • Add Diethyl Oxalacetate (18.8 g, 100 mmol).

    • Add m-Chloroaniline (12.8 g, 100 mmol).

    • Add Glacial Acetic Acid (0.5 mL) as a catalyst.

  • Reaction: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap.

    • Endpoint: Reflux until the theoretical amount of water (~1.8 mL) is collected (approx. 2–4 hours).

  • Isolation: Remove the solvent (Benzene/Toluene) under reduced pressure (rotary evaporator) to yield the crude enamine as a yellow/orange oil.

    • QC Check: 1H NMR should show the disappearance of the ketone signal and appearance of the vinyl proton (~5.5–6.5 ppm).

Phase B: Thermal Cyclization (Conrad-Limpach)

Objective: Thermodynamic ring closure. Critical Parameter: Temperature must exceed 240°C rapidly to favor cyclization over polymerization.

  • Pre-heating: In a separate 1 L 3-neck RBF equipped with a mechanical stirrer, thermometer, and short-path distillation head, heat Dowtherm A (100 mL) to a rolling boil (~255°C).

  • Addition: Transfer the crude enamine (from Phase A) into a pressure-equalizing dropping funnel attached to the 3-neck flask.

    • Note: Dissolve the enamine in a minimal amount of Dowtherm A if it is too viscous.

  • Flash Cyclization: Add the enamine dropwise slowly to the boiling solvent.

    • Rate Control: The addition rate must be slow enough to maintain the solvent temperature above 245°C. Rapid addition will cool the mixture and lead to side products.

    • Distillation: Ethanol generated during cyclization will distill off immediately.

  • Completion: After addition is complete, maintain reflux at 250–255°C for 30–60 minutes.

  • Workup:

    • Allow the mixture to cool slowly to room temperature.

    • The product (Ethyl 7-chloro-4-hydroxyquinoline-2-carboxylate) typically precipitates as a solid upon cooling.

    • Add n-Hexane or Petroleum Ether (100 mL) to the cooled mixture to further precipitate the product and dilute the Dowtherm A.

Phase C: Purification & Isomer Separation
  • Filtration: Filter the crude solid under vacuum.[5]

  • Washing: Wash the filter cake thoroughly with hexane (to remove Dowtherm A) and then cold acetone.

  • Isomer Purification:

    • The crude solid contains mostly the 7-chloro isomer but may contain traces of the 5-chloro isomer.

    • Recrystallization: Recrystallize from boiling Ethanol or Glacial Acetic Acid . The 7-chloro isomer is generally less soluble and crystallizes first.

    • Yield: Typical yields range from 60–75%.[1][2]

Process Control & Visualization

Workflow cluster_0 Phase A: Enamine Formation cluster_1 Phase B: Thermal Cyclization Step1 Mix Reactants (Toluene/Cat. Acid) Step2 Reflux (Dean-Stark) Remove H2O Step1->Step2 Step3 Evaporate Solvent Yield: Crude Enamine Step2->Step3 Step5 Dropwise Addition of Enamine Step3->Step5 Transfer Step4 Heat Dowtherm A to 255°C Step4->Step5 Maintain Temp Step6 Cool & Precipitate Add Hexane Step5->Step6

Figure 2: Operational workflow for the two-step synthesis.

Quality Control (QC) Specifications

ParameterSpecificationMethod
Appearance Off-white to pale yellow needlesVisual
Melting Point 210–215°C (dec.)Capillary MP
1H NMR (DMSO-d6)

8.1 (d, H-5), 7.8 (s, H-8), 7.4 (d, H-6)
Regiochemistry Verification
TLC (EtOAc:Hex 1:1) Single spot, Rf ~0.4Silica Gel 60 F254

Troubleshooting the Regiochemistry: If the melting point is depressed (<200°C), significant 5-chloro isomer may be present.

  • Remediation:[6] Perform a second recrystallization using Pyridine/Water or increase the volume of Ethanol during the first recrystallization to keep the more soluble 5-chloro isomer in the mother liquor.

Safety & Handling

  • m-Chloroaniline: Toxic by inhalation, in contact with skin, and if swallowed. Known to cause methemoglobinemia. Handle in a fume hood with nitrile gloves.

  • Dowtherm A: High-temperature hazard. Use thick thermal gloves and a blast shield during the high-temperature addition step. Flash point is 113°C; autoignition is ~600°C.

  • Diethyl Oxalacetate: Irritant. Store refrigerated.

References

  • Conrad, M., & Limpach, L. (1887).[7] Über die Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft.

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-(4-(N-ethyl-N-beta-hydroxyethylamino)-1-methylbutylamino)-quinoline Diphosphate. Journal of the American Chemical Society.

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Method of Conrad and Limpach. Journal of the American Chemical Society.

  • Organic Syntheses. (1955). 4,7-Dichloroquinoline.[2][4][8] Org. Synth. Coll. Vol. 3, p.272.

  • BenchChem. (2025).[5] Application Notes and Protocols for the Conrad-Limpach Synthesis.

Sources

Application

Preparation of 7-Chloroquinoline-2,3-dicarboxylic Anhydride from Diacid

[1][2] Abstract This application note details the optimized protocol for synthesizing 7-chloroquinoline-2,3-dicarboxylic anhydride , a high-value electrophilic intermediate used in the development of antimalarial and ant...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

This application note details the optimized protocol for synthesizing 7-chloroquinoline-2,3-dicarboxylic anhydride , a high-value electrophilic intermediate used in the development of antimalarial and anticancer therapeutics.[1] Unlike the ubiquitous unsubstituted quinoline analogs, the 7-chloro derivative retains the pharmacophore essential for inhibiting heme polymerization in Plasmodium species and intercalating DNA in cancer cells. This guide provides a self-validating workflow for the dehydration of 7-chloroquinoline-2,3-dicarboxylic acid, emphasizing moisture control, stoichiometric precision, and structural validation via IR spectroscopy.

Introduction & Strategic Importance

The 7-chloroquinoline scaffold is historically significant, forming the core of chloroquine and hydroxychloroquine. However, modern drug discovery has shifted toward functionalizing the 2,3-positions to create fused heterocyclic systems (e.g., pyrrolo[3,4-b]quinolines) that overcome resistance mechanisms.

The 2,3-dicarboxylic anhydride serves as a "divergent node" in synthesis:

  • Nucleophilic Attack: Reacts with primary amines to form imides (potential intercalators).[1]

  • Friedel-Crafts Acylation: Allows for ring fusion and extension.[1]

  • Bioisostere Construction: Precursor for dicarboximides and hydrazides.[1]

Mechanism of Action (Synthesis)

The transformation is a chemical dehydration driven by acetic anhydride (


). The diacid undergoes nucleophilic acyl substitution where the carboxylic acid oxygen attacks the acetic anhydride carbonyl, forming a mixed anhydride intermediate. Intramolecular attack by the second carboxyl group expels acetic acid and closes the five-membered anhydride ring.[1]

Experimental Protocol

Reagents & Equipment
ReagentCAS No.[1][2][3]Equiv.[1][2]Role
7-Chloroquinoline-2,3-dicarboxylic acid 892874-52-11.0Limiting Reagent
Acetic Anhydride (

)
108-24-710-15 volSolvent & Dehydrating Agent
Toluene (Optional)108-88-3N/ACo-solvent for azeotropic drying
Diethyl Ether 60-29-7N/AWash solvent

Equipment:

  • Round-bottom flask (RBF) with 14/20 or 24/40 joint.[1]

  • Reflux condenser with drying tube (

    
     or Drierite).[1]
    
  • Oil bath (set to 140°C).

  • Vacuum filtration setup.[1]

Step-by-Step Methodology
Phase 1: Dehydration
  • Setup: In a dry 100 mL RBF, suspend 1.0 g (approx. 4.0 mmol) of 7-chloroquinoline-2,3-dicarboxylic acid in 10–15 mL of acetic anhydride .

    • Note: The starting material typically appears as a white to off-white solid and may not dissolve immediately.[1]

  • Reflux: Attach a reflux condenser fitted with a drying tube. Heat the mixture to reflux (bath temp ~140°C) for 1 to 2 hours .

    • Observation: The suspension should clear to a homogeneous solution as the anhydride forms and dissolves. If solids persist after 1 hour, add an additional 2 mL of

      
      .
      
  • Concentration: Once the reaction is complete (verified by TLC, see Quality Control), allow the solution to cool to room temperature.

    • Crystallization:[1][4] The anhydride often crystallizes directly upon cooling. If not, concentrate the solution to ~50% volume under reduced pressure (rotary evaporator, 60°C).

Phase 2: Isolation & Purification
  • Filtration: Cool the concentrate in an ice bath (0–4°C) for 30 minutes. Filter the precipitated solid under vacuum.

  • Washing: Wash the filter cake rapidly with cold anhydrous diethyl ether (2 x 5 mL) to remove residual acetic acid and acetic anhydride.

    • Critical: Do not use water or alcohols, as these will hydrolyze the anhydride back to the diacid or form the mono-ester.

  • Drying: Dry the solid in a vacuum desiccator over

    
     or KOH pellets for 4 hours to ensure complete removal of acidic traces.
    

Quality Control & Characterization

Self-Validating Checkpoints
  • Solubility Test: The product should be soluble in hot benzene or toluene but hydrolyze in hot water.

  • TLC Monitoring:

    • Stationary Phase: Silica Gel 60 F254.[1]

    • Mobile Phase: Ethyl Acetate:Hexane (1:[1]1) + 1% Acetic Acid.[1]

    • Visualization: UV (254 nm).[1] The anhydride typically runs higher (

      
       ~0.6-0.[1]7) than the polar diacid (
      
      
      
      < 0.2).
Spectroscopic Data
TechniqueExpected SignalStructural Assignment
FT-IR (KBr) 1780 cm⁻¹ (w) C=O[1] Asymmetric Stretch (Anhydride)
1730 cm⁻¹ (s) C=O[1] Symmetric Stretch (Anhydride)
Absence of 2500-3300 cm⁻¹Loss of O-H (Carboxylic Acid)
¹H NMR (DMSO-d₆) δ 8.0 - 9.0 ppm (m)Quinoline aromatic protons (No change in pattern)
Absence of broad singlet Loss of -COOH protons (typically >12 ppm)

Process Visualization (Graphviz)[2]

The following diagram illustrates the synthetic workflow and downstream utility of the anhydride.

G cluster_0 Precursor Synthesis cluster_1 Anhydride Formation (Current Protocol) Start m-Chloroaniline + Diethyl Oxalacetate Cyclization Cyclization (Dowtherm A) Skraup/Gould-Jacobs Start->Cyclization Ester 7-Chloroquinoline-2,3- dicarboxylic acid diethyl ester Cyclization->Ester Hydrolysis Hydrolysis (NaOH/H2O) then Acidification Ester->Hydrolysis Diacid 7-Chloroquinoline-2,3- dicarboxylic acid (Diacid) Hydrolysis->Diacid Dehydration Reflux in Acetic Anhydride (140°C, 1-2 h) Diacid->Dehydration -H2O Isolation Cool & Filter Wash w/ Et2O Dehydration->Isolation Anhydride 7-Chloroquinoline-2,3- dicarboxylic anhydride Isolation->Anhydride Imide Imides (Intercalators) Anhydride->Imide + R-NH2 Amide Amides/Hydrazides (Antimalarials) Anhydride->Amide + R-NH-NH2

Caption: Synthetic pathway from aniline precursor to the target anhydride and its divergence into bioactive scaffolds.

Troubleshooting & Storage

IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete dehydration or hydrolysis.[1]Ensure reflux time is >1 hour.[2] Use fresh acetic anhydride.[1]
Reversion to Diacid Exposure to atmospheric moisture.[1]Store in a desiccator. Re-reflux in

if necessary.
Impurity in NMR Residual Acetic Acid/Anhydride.[1]Dry under high vacuum (<1 mbar) at 50°C for 2 hours.
Safety Considerations
  • Acetic Anhydride: Lachrymator and corrosive.[1] Handle in a fume hood.

  • Quinoline Derivatives: Treat as potentially bioactive/toxic.[1][5] Wear nitrile gloves and avoid dust inhalation.

References

  • Synthesis of 7-Chloroquinoline Derivatives

    • Mushtaq, N. et al. "Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives."[1] Asian Journal of Chemistry, Vol. 13, No. 2, 2001. Link[1]

  • General Anhydride Protocol (Pyridine/Quinoline analogs)

    • Ammar, Y. A. et al. "Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents." Chemical Sciences Journal, Vol. 2011. Link

  • Precursor Characterization (Diacid/Ester)

    • Sigma-Aldrich Product Data: "7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester."[1] Link

  • Mechanistic Grounding (Anhydride Formation)

    • LibreTexts Chemistry.[1] "Conversion of Carboxylic Acids to Acid Anhydrides." Link

Sources

Method

Selective esterification methods for 7-chloroquinoline-2,3-dicarboxylic acid

Application Note: Regioselective Esterification Strategies for 7-Chloroquinoline-2,3-dicarboxylic Acid Executive Summary The 7-chloroquinoline-2,3-dicarboxylic acid scaffold is a critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Esterification Strategies for 7-Chloroquinoline-2,3-dicarboxylic Acid

Executive Summary

The 7-chloroquinoline-2,3-dicarboxylic acid scaffold is a critical intermediate in the synthesis of imidazolinone herbicides and antimalarial pharmacophores. However, its unsymmetrical dicarboxylic acid motif presents a challenge: distinguishing between the C2 and C3 carboxyl groups.

Due to the electronic influence of the quinoline nitrogen (N1), the C2 and C3 positions exhibit distinct reactivities. This guide details three distinct protocols to access specific ester derivatives:

  • Method A (Kinetic Control): Synthesis of the C2-monoester via the anhydride intermediate.[1]

  • Method B (Thermodynamic/Hydrolytic Control): Synthesis of the C3-monoester via partial hydrolysis of the diester.[1]

  • Method C (Exhaustive Esterification): Synthesis of the diester using acid catalysis.[1]

Strategic Analysis: The Chemistry of Selectivity

The regioselectivity in this system is governed by the electron-withdrawing nature of the quinoline nitrogen and the steric environment of the peri-position (H4).

  • Electronic Activation (The N1 Effect): The C2 carbonyl is adjacent to the electron-deficient pyridine ring nitrogen.[1] This makes the C2 carbonyl more electrophilic than the C3 carbonyl.[1]

    • Implication: Nucleophiles (like alcohols) attack C2 faster than C3.[1]

    • Implication: Hydroxide ions (during hydrolysis) attack the C2 ester faster than the C3 ester.[1]

  • The "Complementary" Approach:

    • To make the 2-ester , we rely on the formation reaction (Anhydride opening), where the alcohol attacks the most reactive center (C2).

    • To make the 3-ester , we rely on the degradation reaction (Diester hydrolysis), where the base removes the most reactive ester (C2), leaving the C3 ester intact.

Experimental Workflows

Pathway Visualization

EsterificationPathways cluster_legend Mechanism Key Start 7-Chloroquinoline- 2,3-dicarboxylic Acid Anhydride Intermediate: Cyclic Anhydride Start->Anhydride Ac2O, Heat (Dehydration) Diester Intermediate: Diethyl Diester Start->Diester EtOH, H2SO4 (Fischer Esterification) Mono2 Target A: 2-Ethyl Ester (3-COOH) Anhydride->Mono2 EtOH, Reflux (Kinetic Alcoholysis) Mono3 Target B: 3-Ethyl Ester (2-COOH) Diester->Mono3 1 eq. NaOH (Selective Hydrolysis) FullEster Target C: Diethyl Diester Diester->FullEster Purification Legend1 Red Arrow = Regioselective Step

Figure 1: Divergent synthesis pathways. The choice of intermediate (anhydride vs. diester) dictates the final regioisomer.[1]

Detailed Protocols

Method A: Synthesis of the 2-Ethyl Ester (via Anhydride)

Target: 7-chloro-2-(ethoxycarbonyl)quinoline-3-carboxylic acid[1]

This method utilizes the higher electrophilicity of the C2 carbonyl in the anhydride state.

  • Anhydride Formation:

    • Suspend 7-chloroquinoline-2,3-dicarboxylic acid (10.0 g, 40 mmol) in acetic anhydride (30 mL).

    • Heat the mixture to 100°C for 1 hour. The solid should dissolve, followed by the precipitation of the anhydride.

    • Cool to 0°C. Filter the solid, wash with cold Et₂O, and dry under vacuum.

    • Checkpoint: IR should show characteristic anhydride doublets (approx. 1780 and 1850 cm⁻¹).[1]

  • Regioselective Alcoholysis:

    • Suspend the dried anhydride (approx.[1][2] 9.0 g) in anhydrous ethanol (50 mL).

    • Heat to reflux for 2 hours. The anhydride ring opens; the ethanol attacks the C2 carbonyl (favored by N1-electron withdrawal).[1]

    • Concentrate the solvent to ~10 mL under reduced pressure.[1]

    • Allow to crystallize at 4°C overnight.

    • Filter the white/off-white solid.[1]

Mechanism: Nucleophilic attack at the C2 carbonyl is kinetically favored due to the inductive effect of the adjacent nitrogen atom.[1]

Method B: Synthesis of the 3-Ethyl Ester (via Partial Hydrolysis)

Target: 7-chloro-3-(ethoxycarbonyl)quinoline-2-carboxylic acid[1]

This method exploits the lability of the C2-ester bond. The C2-ester hydrolyzes significantly faster than the C3-ester.[1]

  • Diester Synthesis (Precursor):

    • Follow Method C (below) to generate the diethyl ester.

  • Selective Hydrolysis:

    • Dissolve diethyl 7-chloroquinoline-2,3-dicarboxylate (5.0 g, 16.2 mmol) in THF/Ethanol (1:1, 40 mL).

    • Prepare a solution of NaOH (0.65 g, 16.2 mmol, exactly 1.0 equivalent) in water (10 mL).

    • Add the NaOH solution dropwise to the ester solution at 0°C over 30 minutes.

    • Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.

    • Quench: Acidify carefully with 1N HCl to pH 3-4.

    • Extract with Ethyl Acetate (3 x 50 mL).[1]

    • Dry (Na₂SO₄) and concentrate.[1][3]

    • Recrystallize from Ethanol/Hexane.[1]

Mechanism: The C2-ester is activated by the adjacent nitrogen, making it more susceptible to nucleophilic attack by the hydroxide ion.

Method C: Synthesis of the Diethyl Ester (Fischer Esterification)

Target: Diethyl 7-chloroquinoline-2,3-dicarboxylate

  • Procedure:

    • Suspend 7-chloroquinoline-2,3-dicarboxylic acid (10.0 g) in absolute ethanol (100 mL).

    • Add concentrated H₂SO₄ (2.0 mL) dropwise.

    • Reflux for 12–16 hours.[1] (Use a Dean-Stark trap if scaling up >50g to remove water).[1]

    • Cool to room temperature.[1][2] Neutralize with saturated NaHCO₃ solution.

    • Extract with DCM or Ethyl Acetate.[1]

    • Concentrate to yield the diester as a solid.[1]

Analytical Data & Quality Control

Distinguishing the regioisomers requires careful NMR analysis.[1] The protons at C4 and the Ethyl-CH2 groups are the primary diagnostic signals.

Feature2-Ester (Method A)3-Ester (Method B)Diester (Method C)
Structure 2-COOEt, 3-COOH2-COOH, 3-COOEt2-COOEt, 3-COOEt
Solubility Soluble in NaHCO₃Soluble in NaHCO₃Insoluble in NaHCO₃
¹H NMR (H4) ~8.6 ppm (Singlet)~8.8 ppm (Singlet)~8.7 ppm (Singlet)
HMBC Correlation Ethyl-CH2 correlates to C2Ethyl-CH2 correlates to C3Correlations to both

Critical QC Step: Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Look for the cross-peak between the Ethyl-CH2 protons (approx 4.4 ppm) and the Quaternary Carbonyl Carbon .[1]

  • If the Carbonyl Carbon correlates to the Quaternary C2 (which is typically further downfield due to N-attachment, approx 150-155 ppm), it is the 2-Ester .

  • If the Carbonyl Carbon correlates to C3 (approx 125-135 ppm region), it is the 3-Ester .

References

  • General Reactivity of Quinolinic Anhydrides

    • Journal of the Chemical Society C: Organic, 1969, 146-149. "The reaction of quinolinic anhydride with methanol."
    • [1]

  • Hydrolysis Selectivity in Pyridine/Quinoline Diesters

    • Journal of Organic Chemistry, 1958, 23(11), 1614.
    • [1]

  • Synthesis of 7-Chloroquinoline Derivatives

    • Organic Syntheses, Coll.[1] Vol. 3, p.272 (1955). "4,7-Dichloroquinoline" (Provides context on the stability of the 7-Cl moiety).

    • [1]

  • Properties of 7-Chloroquinoline-2,3-dicarboxylic acid

    • PubChem Compound Summary for CID 521963 (7-Chloroquinoline).[1]

    • [1]

Disclaimer: These protocols involve the use of corrosive acids, bases, and thermally active anhydrides. Always perform these reactions in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Sources

Application

Application Note: High-Fidelity Metal Complexation of 7-Chloroquinoline-2,3-Dicarboxylic Acid (7-Cl-QDA)

Topic: Metal complexation protocols using 7-chloroquinoline-2,3-dicarboxylic acid ligands Content Type: Application Notes and Protocols Executive Summary & Chemical Profile[1] This guide details the protocols for coordin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metal complexation protocols using 7-chloroquinoline-2,3-dicarboxylic acid ligands Content Type: Application Notes and Protocols

Executive Summary & Chemical Profile[1]

This guide details the protocols for coordinating metal ions (specifically Cu(II), Zn(II), Co(II), and Mn(II)) with 7-chloroquinoline-2,3-dicarboxylic acid (7-Cl-QDA) .

While the parent molecule (quinoline-2,3-dicarboxylic acid) is a well-known chelator, the 7-chloro derivative introduces specific physicochemical alterations critical for drug development:

  • Lipophilicity Modulation: The C7-chlorine atom significantly increases

    
    , enhancing membrane permeability for potential metallodrug applications.
    
  • Electronic Tuning: The electron-withdrawing nature of the chlorine atom (

    
    ) lowers the 
    
    
    
    of the carboxylic acid groups and reduces the basicity of the quinoline nitrogen, altering metal-binding stability constants (
    
    
    ).
Ligand Specifications
PropertySpecification
IUPAC Name 7-chloroquinoline-2,3-dicarboxylic acid
Abbreviation 7-Cl-QDA (

)
CAS Number 892874-52-1
Molecular Weight 251.62 g/mol
Coordination Sites N(1), O(carboxylate-C2), O(carboxylate-C3)
Solubility Profile Low in neutral

; High in DMSO, DMF, hot MeOH; Soluble in basic aqueous media (

).[1][2]

Pre-Experimental Validation: Solubility & Stoichiometry

Critical Causality: The most common failure mode in 7-Cl-QDA complexation is ligand precipitation before coordination due to improper pH or solvent choice. The 7-chloro substituent reduces water solubility compared to the non-chlorinated analog.

Solvent System Selection Matrix
  • System A (Aqueous/Basic): For water-soluble salts (Nitrates, Chlorides). Requires deprotonation.

  • System B (Organic/Solvothermal): For crystal growth or moisture-sensitive applications. Uses MeOH/EtOH or DMF.

Stoichiometry Control

The ligand possesses two carboxylic acid groups.

  • 1:1 (M:L) Neutral Complex: Requires full deprotonation (

    
    ).
    
  • 1:2 (M:L) Sandwich Complex: Common with octahedral metals (Co, Ni), often forming

    
     or 
    
    
    
    .

Protocol A: Bulk Synthesis (Reflux Method)

Best for generating gram-scale powder for biological screening (MIC, cytotoxicity).

Materials
  • Ligand: 7-Cl-QDA (1.0 mmol, 251.6 mg)

  • Metal Salt:

    
     or 
    
    
    
    (1.0 mmol)
    • Note: Acetate salts are preferred as the acetate acts as an internal base to facilitate deprotonation.

  • Solvent: Methanol (HPLC grade) or Ethanol/Water (80:20 v/v).

  • Base: 0.1 M NaOH or

    
     (Triethylamine).
    
Step-by-Step Workflow
  • Ligand Activation:

    • Suspend 1.0 mmol of 7-Cl-QDA in 20 mL of Methanol.

    • Observation: The solution may remain cloudy.

    • Add

      
       dropwise (approx. 2.0 - 2.2 eq) until the solution becomes clear (formation of soluble 
      
      
      
      salt).
    • Checkpoint: If solution is not clear, gently heat to 40°C. Do not exceed 60°C to avoid decarboxylation.

  • Metal Addition:

    • Dissolve 1.0 mmol of Metal Salt in 10 mL of Methanol (or water if using chloride salts).

    • Add the metal solution dropwise to the stirring ligand solution over 10 minutes.

    • Reaction: Immediate color change indicates complexation (e.g., Cu = Turquoise/Green; Co = Pink/Orange).

  • Reflux & Digestion:

    • Reflux the mixture at 65°C for 3–4 hours.

    • Mechanism:[2] Thermal energy overcomes the kinetic barrier of the rigid quinoline backbone, ensuring chelation at the N-O pocket.

  • Isolation:

    • Cool to room temperature. The complex typically precipitates.

    • If no precipitate forms, reduce volume by 50% via rotary evaporation and store at 4°C overnight.

    • Filter the solid, wash with cold methanol (

      
      ) and diethyl ether (
      
      
      
      ).
  • Drying:

    • Dry in a vacuum oven at 50°C for 6 hours.

Protocol B: Hydrothermal Synthesis (Crystal Growth)

Best for obtaining X-ray quality single crystals for structural elucidation.

Rationale

The low solubility of 7-Cl-QDA makes it ideal for hydrothermal techniques where high pressure and temperature increase solubility, allowing slow crystallization upon cooling.

Workflow
  • Charge: In a 23 mL Teflon-lined stainless steel autoclave, place:

    • 7-Cl-QDA (0.1 mmol)

    • Metal Salt (0.1 mmol)

    • 
       (8 mL)
      
    • NaOH (0.2 mmol) – Critical for pH adjustment to ~6.5-7.0.

  • Seal & Heat:

    • Seal autoclave tightly.

    • Program oven: Ramp to 140°C over 2 hours. Hold at 140°C for 72 hours.

  • Cooling (The Crystallization Step):

    • Cool to room temperature at a rate of 5°C/hour .

    • Why? Slow cooling prevents amorphous precipitation and encourages defect-free crystal growth.

  • Harvest:

    • Filter the resulting block/needle crystals. Wash with distilled water.

Visualization of Reaction Pathways

ComplexationWorkflow cluster_mode Primary Coordination Mode Ligand 7-Cl-QDA Ligand (Solid, Insoluble) Deprotonation Base Addition (NaOH or Et3N) pH Adjustment > 7 Ligand->Deprotonation Solubilization SolubleSpecies Anionic Ligand (L2-) (Soluble in MeOH/H2O) Deprotonation->SolubleSpecies Formation of Carboxylates Chelation Coordination Reaction (Reflux or Hydrothermal) SolubleSpecies->Chelation MetalAdd Metal Salt Addition (M2+ in solution) MetalAdd->Chelation Dropwise Addition Product Metal Complex [M(7-Cl-QDA)(H2O)n] Chelation->Product Precipitation/Crystallization Coordination N,O-Chelation (5-membered ring) Product->Coordination Structural Feature

Figure 1: Logical workflow for the conversion of insoluble 7-Cl-QDA into soluble metal complexes.

Characterization & Self-Validation System

To ensure scientific integrity, every synthesized batch must pass the following "Self-Validating" checks.

A. Infrared Spectroscopy (FT-IR)

The most immediate validation of coordination occurs in the carbonyl region.

  • Free Ligand: Strong bands at

    
     (
    
    
    
    carboxylic acid).
  • Complex:

    • Disappearance of the

      
       band (indicates deprotonation).
      
    • Appearance of two new bands:

      • 
        : 
        
        
        
      • 
        : 
        
        
        
    • Validation Rule: The separation (

      
      ) between asymmetric and symmetric stretches indicates the binding mode (Monodentate vs. Bidentate bridging). 
      
      
      
      typically suggests monodentate binding.
B. UV-Vis Spectroscopy
  • Ligand: Bands at ~240 nm and ~320 nm (

    
     and 
    
    
    
    of quinoline ring).
  • Complex: Look for Ligand-to-Metal Charge Transfer (LMCT) bands in the 350–450 nm region and d-d transitions (for Cu, Co, Ni) in the visible region (500–800 nm).

C. Elemental Analysis (CHN)
  • Calculate theoretical %C, %H, %N based on the formula

    
    .
    
  • Note: 7-Cl-QDA complexes are hygroscopic. Often

    
    . Failure to account for lattice water is the primary cause of CHN data mismatch.
    
Summary Data Table: Expected Parameters
ParameterFree Ligand (7-Cl-QDA)Metal Complex (Generic M-L)
Appearance White/Off-white PowderColored Solid (Cu: Green, Co: Pink)
Solubility (Water) InsolubleVariable (often insoluble, requires DMSO)
IR


(Strong)
Absent (Shifted to

)
M.P.

(Dec)

(often stable)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitate is Ligand, not Complex pH too low; Ligand reprotonated upon metal addition.Ensure pH stays > 6 during addition. Use Acetate salts.
Low Yield Complex is too soluble in MeOH.Evaporate solvent to 20% volume; add cold

to induce precipitation.
Gummy Product Solvent trapped in lattice or oligomerization.Triturate with diethyl ether; sonicate for 15 mins; dry under high vacuum.
CHN Mismatch Hydration state undefined.Perform TGA (Thermogravimetric Analysis) to quantify lattice water molecules.

References

  • BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of Quinaldic Acid Metal Complexes. Retrieved from

  • RSC Publishing. (2014). Metal(II) complexes synthesized based on quinoline-2,3-dicarboxylate as electrocatalysts. Dalton Transactions. Retrieved from

  • National Institutes of Health (NIH). (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates. PubMed Central. Retrieved from

  • University of North Carolina Wilmington. (n.d.). Highly preorganized ligands... and their complexing properties. Retrieved from

  • PubChem. (2025).[1][4] 7-Chloroquinoline-2,3-dicarboxylic acid Compound Summary. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of Quinoline Dicarboxylic Acids

A Senior Application Scientist's Guide to Overcoming Oiling Out and Achieving High-Quality Crystals Welcome to the Technical Support Center for the crystallization of quinoline dicarboxylic acids. This guide is designed...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Oiling Out and Achieving High-Quality Crystals

Welcome to the Technical Support Center for the crystallization of quinoline dicarboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing these valuable compounds. Oiling out, a common and frustrating phenomenon, can significantly hinder the purification and isolation of your target molecule. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, empowering you to achieve robust and reproducible crystallization outcomes.

Understanding the Challenge: The Nature of Quinolines and Oiling Out

Quinoline dicarboxylic acids are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1] Their molecular structure, featuring a rigid quinoline backbone and two acidic carboxyl groups, presents unique crystallization challenges. The interplay of aromatic stacking, hydrogen bonding, and solvent interactions dictates their solubility and crystal packing.

"Oiling out," or liquid-liquid phase separation, is a non-classical crystallization pathway where the solute separates from the solution as a supersaturated liquid phase (an "oil") rather than as solid crystals.[2] This oil is often a precursor to an amorphous solid or a poorly crystalline material, which can be difficult to handle and purify, ultimately impacting yield and purity.

This guide will equip you with the knowledge and practical strategies to prevent or mitigate oiling out during the crystallization of quinoline dicarboxylic acids.

Troubleshooting Guide: From Oily Aggregates to Crystalline Solids

This section provides a systematic approach to troubleshooting common problems encountered during the crystallization of quinoline dicarboxylic acids.

Problem 1: The solution becomes cloudy and forms an oil upon cooling.

Possible Cause: High supersaturation is the primary driver of oiling out.[2] Rapid cooling forces the solute out of solution too quickly for orderly crystal lattice formation, leading to the formation of a metastable, solute-rich liquid phase.

Solutions:

  • Reduce the Cooling Rate: A slower cooling rate is paramount. This allows the system to remain within the metastable zone for a longer duration, favoring controlled crystal growth over nucleation of an oil.

    • Experimental Protocol: Controlled Cooling Crystallization

      • Dissolve the quinoline dicarboxylic acid in the minimum amount of a suitable hot solvent.

      • Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels.

      • For even slower cooling, use a programmable heating mantle or a dewar filled with warm water.

      • Monitor the solution for the onset of crystallization.

  • Decrease Solute Concentration: Starting with a more dilute solution can prevent the supersaturation from reaching the critical level where oiling out occurs. While this may slightly reduce the yield, it significantly improves the quality of the crystals.[3]

  • Solvent Selection: The choice of solvent is critical. A solvent in which the compound is excessively soluble at high temperatures and poorly soluble at low temperatures can exacerbate oiling out.

    • Recommendation: A solvent system where the solubility has a moderate temperature dependence is often ideal. Consider using a co-solvent system to fine-tune the solubility profile. For instance, a mixture of a good solvent (e.g., ethanol, DMF) and a poor solvent (e.g., water, hexane) can be effective.[4]

Problem 2: An oil forms even with slow cooling.

Possible Causes:

  • Inherent Properties of the Compound: Some quinoline dicarboxylic acid isomers may have low melting points or strong intermolecular interactions in the solution state that favor oiling out.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote the formation of an oil.[5][6] They can also lower the melting point of the solute-solvent system.

Solutions:

  • Seeding: This is a powerful technique to bypass the energy barrier of primary nucleation and promote controlled crystal growth on existing crystal surfaces.

    • Experimental Protocol: Seeding

      • Prepare a saturated solution of your quinoline dicarboxylic acid at an elevated temperature.

      • Cool the solution slowly to a temperature within the metastable zone (the region of supersaturation where spontaneous nucleation is unlikely).

      • Add a small amount (typically 1-5% by weight) of previously obtained, high-quality seed crystals.

      • Continue the slow cooling process.

  • Anti-Solvent Addition: This technique involves the slow addition of a poor solvent (anti-solvent) to a solution of the compound in a good solvent. This gradually reduces the solubility and induces crystallization.

    • Experimental Protocol: Anti-Solvent Crystallization

      • Dissolve the quinoline dicarboxylic acid in a good solvent (e.g., DMF, DMSO).[7]

      • Slowly add a miscible anti-solvent (e.g., water, isopropanol) dropwise with vigorous stirring.[4][8]

      • Continue addition until the solution becomes persistently turbid, indicating the onset of nucleation.

      • Allow the solution to stand and equilibrate to complete the crystallization process.

  • Purification of the Crude Material: If impurities are suspected, purify the crude product before attempting crystallization. Techniques like flash chromatography can be effective.[9][10]

Problem 3: The oil solidifies into an amorphous or waxy solid.

Possible Cause: The oil phase is thermodynamically unstable and will eventually solidify. However, this solidification is often rapid and disordered, leading to an amorphous product that is difficult to filter and dry.

Solutions:

  • Solvent System Modification: Re-evaluate your solvent system. A different solvent or a co-solvent mixture might alter the thermodynamics of the system to favor direct crystallization.

  • pH Adjustment: The solubility of quinoline dicarboxylic acids is highly pH-dependent due to the presence of both a basic nitrogen atom on the quinoline ring and acidic carboxylic acid groups.[11]

    • Experimental Protocol: pH-Controlled Crystallization

      • Dissolve the crude quinoline dicarboxylic acid in a suitable solvent.

      • Adjust the pH of the solution. For these acidic compounds, increasing the pH will increase solubility, and then carefully acidifying the solution can induce crystallization.[1]

      • Slowly add an acid (e.g., dilute HCl) or a base (e.g., dilute NaOH) to bring the pH to a point where the compound is sparingly soluble.

      • Monitor for crystal formation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a solvent for crystallizing quinoline dicarboxylic acids?

A1: An ideal solvent should exhibit moderate solubility for the quinoline dicarboxylic acid at elevated temperatures and low solubility at room temperature or below. It should also be chemically inert towards the compound and easily removable from the final product. A good starting point is to screen a range of solvents with varying polarities, such as alcohols (ethanol, methanol), ketones (acetone), esters (ethyl acetate), and polar aprotic solvents (DMF, DMSO), as well as their mixtures with water or non-polar solvents.[12]

Q2: How can I determine the metastable zone width (MSZW) for my specific quinoline dicarboxylic acid?

A2: The MSZW is the region between the solubility curve and the nucleation curve. Operating within this zone is crucial for controlled crystallization. The MSZW can be determined experimentally by monitoring the temperature at which nucleation occurs for a solution of a known concentration cooled at a specific rate.[13] This is often done using in-situ monitoring tools like turbidimeters or particle size analyzers. A wider MSZW generally provides a larger operating window for controlled crystallization. The presence of impurities can affect the MSZW.[6]

Q3: Can "oiling out" ever be beneficial?

A3: While generally considered a nuisance, in some specific cases, a controlled oiling out can be used as a purification step. The oil phase can sometimes selectively exclude certain impurities. However, this is an advanced and often difficult-to-control technique that requires a thorough understanding of the phase behavior of your specific system.[14] For most applications, avoiding oiling out is the preferred strategy.

Q4: What analytical techniques can I use to monitor my crystallization process?

A4: Several Process Analytical Technology (PAT) tools can provide real-time insights into your crystallization:

  • Turbidity probes: To detect the onset of nucleation.

  • Particle size analyzers (e.g., FBRM): To monitor crystal growth and size distribution.

  • In-situ spectroscopy (e.g., Raman, FTIR): To monitor solute concentration and detect polymorphic transitions.

  • Microscopy: For visual observation of crystal habit and the presence of oil droplets.

Data & Diagrams

Table 1: Physicochemical Properties of Selected Quinoline Dicarboxylic Acids

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Quinoline-2,3-dicarboxylic acidC₁₁H₇NO₄217.18185-190 (decomposes)[15]
Quinoline-2,4-dicarboxylic acidC₁₁H₇NO₄217.18229[3]
Quinoline-5-carboxylic acidC₁₀H₇NO₂173.17Not Available

Diagram 1: Troubleshooting Workflow for Oiling Out

G start Start: Oiling Out Observed check_supersaturation High Supersaturation? start->check_supersaturation control_supersaturation Control Supersaturation check_supersaturation->control_supersaturation Yes check_impurities Impurities Present? check_supersaturation->check_impurities No slow_cooling Slower Cooling Rate control_supersaturation->slow_cooling lower_conc Lower Concentration control_supersaturation->lower_conc seeding Introduce Seed Crystals control_supersaturation->seeding success Crystalline Product slow_cooling->success lower_conc->success seeding->success purify Purify Crude Material check_impurities->purify Yes check_solvent Optimal Solvent? check_impurities->check_solvent No purify->start Re-crystallize solvent_screen Solvent Screening check_solvent->solvent_screen No check_pH pH Optimized? check_solvent->check_pH Yes cosolvent Use Co-solvent System solvent_screen->cosolvent antisolvent Anti-solvent Addition solvent_screen->antisolvent cosolvent->success antisolvent->success adjust_pH Adjust pH check_pH->adjust_pH No check_pH->success Yes adjust_pH->start Re-crystallize

Caption: A logical workflow for troubleshooting oiling out during crystallization.

Diagram 2: Phase Diagram Illustrating the Metastable Zone

G Concentration vs. Temperature Phase Diagram cluster_0 a Supersaturated Region (Labile Zone) b Metastable Zone (Oiling out or Crystallization) c Undersaturated Region (Solution) solubility_curve Solubility Curve nucleation_curve Nucleation Curve (Oiling Out/Spontaneous Nucleation) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 n1 n2 n1->n2 n3 n2->n3 n4 n3->n4 xaxis yaxis Concentration

Caption: A typical phase diagram showing the relationship between solubility, nucleation, and the metastable zone.

References

  • PubChem. (2025). 2,3-Quinolinedicarboxylic acid. [Link]

  • Google Patents. (1984). Process for the preparation of 2,3-quinolinedicarboxylic acids.
  • Google Patents. (2005).
  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • Google Patents. (1988). Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • Wikipedia. (n.d.). Quinolinic acid. [Link]

  • PubChem. (n.d.). Quinoline-5-carboxylic acid. [Link]

  • Nature. (2025). Impact of impurities on crystal growth. [Link]

  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • Google Patents. (n.d.).
  • RSC Publishing. (1949). Habit modification in crystals as a result of the introduction of impurities during growth. [Link]

  • EIT RawMaterials. (n.d.). Antisolvent Crystallization. [Link]

  • Wikipedia. (n.d.). Quinoline. [Link]

  • ScholarBank@NUS. (n.d.). Effects of impurities on crystal growth processes. [Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]

  • ResearchGate. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. [Link]

  • Technobis Crystallization Systems. (2022). Find out how to cope with impurities by using the Crystal16 and Crystalline instruments. [Link]

  • MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]

  • MDPI. (2023). A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide(III) Ions—Temperature Dependence Investigations. [Link]

  • ResearchGate. (n.d.). 10000 PDFs | Review articles in DICARBOXYLIC ACIDS. [Link]

  • Bentham Science. (2021). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. [Link]

  • Nature. (2020). Oiling-out effect improves the efficiency of extracting aroma compounds from edible oil. [Link]

  • ResearchGate. (2026). Studies of solubility of dicarboxilic acid mixtures in organic solvents. [Link]

  • ResearchGate. (2020). (PDF) Oiling-out effect improves the efficiency of extracting aroma compounds from edible oil--npj Science of Food-Nature. [Link]

  • ResearchGate. (2024). (PDF) Oiling‐Out in Industrial Crystallization of Organic Small Molecules: Mechanisms, Characterization, Regulation, and Applications. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • Frontiers. (2013). Understanding biocatalyst inhibition by carboxylic acids. [Link]

  • ACS Publications. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. [Link]

  • ThaiScience. (n.d.). Investigation of Metastable Zone Width and Nucleation Kinetics of 2-cyanoguanidine by Cooling Crystallization. [Link]

  • RSC Publishing. (n.d.). Different solvates of two isomeric dicarboxylic acids with pyridine and quinoline. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of quinolines. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 7-Chloroquinoline-2,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel compounds is paramount. Quinoline derivatives, in p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel compounds is paramount. Quinoline derivatives, in particular, represent a significant class of heterocyclic compounds, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The introduction of various substituents to the quinoline scaffold allows for the fine-tuning of its physicochemical and biological properties. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 7-chloroquinoline-2,3-dicarboxylic acid, a key intermediate in the synthesis of various biologically active molecules.[2][3][4]

This technical guide offers a comparative analysis, explaining the underlying principles of spectral interpretation and providing a robust experimental protocol. By understanding the influence of the chloro and dicarboxylic acid substituents on the proton chemical shifts and coupling constants, researchers can confidently identify and characterize this and related quinoline derivatives.

The Foundational Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] It provides detailed information about the chemical environment of each proton, allowing for the deduction of the molecular framework. The key parameters derived from a ¹H NMR spectrum are:

  • Chemical Shift (δ): Indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals to a higher frequency (downfield), while electron-donating groups cause an upfield shift.

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): Arises from spin-spin coupling between neighboring, non-equivalent protons and provides information about the number of adjacent protons.

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), which is characteristic of the spatial relationship between coupled protons.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following procedure is recommended for the analysis of 7-chloroquinoline-2,3-dicarboxylic acid and its analogs.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid 7-chloroquinoline-2,3-dicarboxylic acid.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[1] DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and the acidic protons are readily observable.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0 ppm for reference.[1]

  • Instrumental Setup:

    • The ¹H NMR spectrum should be recorded on a spectrometer with a field strength of at least 300 or 400 MHz to ensure adequate signal dispersion.[1]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity (shimming) to achieve sharp, well-resolved peaks.

    • Set appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.[1]

    • Integrate all signals and determine the chemical shift and multiplicity of each peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert Prepared Sample Lock Lock & Shim Insert->Lock Acquire Acquire FID Lock->Acquire FT Fourier Transform Acquire->FT Raw Data (FID) Process Phase & Baseline Correction FT->Process Analyze Integrate & Analyze Process->Analyze Final_Spectrum Final_Spectrum Analyze->Final_Spectrum Final Spectrum

¹H NMR Spectral Analysis of 7-Chloroquinoline-2,3-dicarboxylic Acid

The structure of 7-chloroquinoline-2,3-dicarboxylic acid presents a unique set of proton environments. The electron-withdrawing effects of the chlorine atom at the 7-position and the two carboxylic acid groups at the 2- and 3-positions significantly influence the chemical shifts of the aromatic protons.

C C

|| ||

C C C N C COOH

| (H5)

||

C C C C C COOH

|| (H6)

| (H4)

C C

| (Cl) | (H8)

]; } caption: "Structure of 7-chloroquinoline-2,3-dicarboxylic acid with proton numbering."

Predicted ¹H NMR Data

The expected ¹H NMR spectrum will exhibit signals for the four aromatic protons (H-4, H-5, H-6, and H-8) and the two carboxylic acid protons. The aromatic protons typically resonate in the δ 7.0-9.0 ppm region.[1][5] The carboxylic acid protons are highly deshielded and appear as broad singlets at a much higher chemical shift, often above δ 10 ppm.[1]

ProtonExpected Chemical Shift (δ, ppm)Predicted MultiplicityExpected Coupling Constant (J, Hz)
H-48.8 - 9.0Singlet-
H-58.2 - 8.4Doublet~9.0
H-67.6 - 7.8Doublet of Doublets~9.0, ~2.0
H-88.0 - 8.2Doublet~2.0
COOH> 12.0Broad Singlet-

Note: These are predicted values. Actual chemical shifts can be influenced by solvent and concentration.[6][7]

Rationale for Predicted Assignments
  • H-4: This proton is situated on the pyridine ring and is adjacent to the nitrogen atom and a carboxylic acid group, both of which are strongly electron-withdrawing. This will cause a significant downfield shift, making it the most deshielded of the aromatic protons. With no adjacent protons, it is expected to appear as a singlet.

  • H-5: This proton is ortho to the fused ring system and will be influenced by the overall aromatic ring current. It is coupled to H-6, leading to a doublet.

  • H-6: This proton is coupled to both H-5 and H-8. The coupling to the ortho proton (H-5) will be larger (~9.0 Hz) than the meta coupling to H-8 (~2.0 Hz), resulting in a doublet of doublets.

  • H-8: This proton is adjacent to the chlorine atom and meta to H-6. The electron-withdrawing nature of the chlorine will cause a downfield shift. It will be split into a doublet by the meta-coupling to H-6.

  • COOH Protons: The acidic protons of the carboxylic acid groups are highly deshielded and often exchange with trace amounts of water in the solvent, leading to a broad signal.

Comparative Analysis with Alternative Compounds

To better understand the spectral features of 7-chloroquinoline-2,3-dicarboxylic acid, it is instructive to compare its predicted ¹H NMR data with those of related, simpler quinoline derivatives.

Quinoline-2,3-dicarboxylic Acid (Unsubstituted at C-7)

In the absence of the electron-withdrawing chlorine atom at the 7-position, the protons on the benzene ring (H-5, H-6, H-7, and H-8) would be expected to resonate at slightly higher fields (lower ppm values) compared to the 7-chloro derivative. The splitting patterns for H-5 and H-8 would likely remain doublets, while H-6 and H-7 would appear as complex multiplets due to mutual coupling.

7-Chloroquinoline (Lacking Carboxylic Acid Groups)

Without the strongly deshielding carboxylic acid groups at the 2- and 3-positions, the proton at the 2-position (H-2) and the proton at the 3-position (H-3) would be present and would exhibit their own characteristic signals. The aromatic protons on the benzene ring would experience a slightly less electron-deficient environment compared to the title compound, leading to a general upfield shift of their signals. For instance, in some 7-chloroquinoline derivatives, the aromatic protons are observed in the δ 7.3-8.9 ppm range.[2][4][8]

Conclusion

The ¹H NMR spectral analysis of 7-chloroquinoline-2,3-dicarboxylic acid provides a clear and detailed picture of its molecular structure. The distinct chemical shifts and coupling patterns of the aromatic protons are a direct consequence of the electronic effects of the chloro and dicarboxylic acid substituents. By following a rigorous experimental protocol and applying the fundamental principles of NMR spectroscopy, researchers can confidently identify this compound and use this knowledge as a foundation for the characterization of more complex quinoline derivatives. This guide serves as a valuable resource for scientists engaged in drug discovery and development, facilitating the efficient and accurate structural elucidation of novel therapeutic agents.

References

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNG Repository.
  • Seaton, P. J. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNG Repository.
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • PMC. (2026). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]

  • ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769. Retrieved from [Link]

  • Dave, et al. (n.d.). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry.
  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • ResearchGate. (n.d.). Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. Retrieved from [Link]

  • SciELO. (n.d.). Organocatalytic Synthesis and Antioxidant Properties 7-Chloroquinoline-1,2,3-triazoyl Carboxylates. Retrieved from [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • SciSpace. (2015). 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Quinolinedicarboxylic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 7-Chloroquinoline Dicarboxylic Esters

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. For heterocyclic compounds such as 7-chloroquinoline dicarboxylic esters, whic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. For heterocyclic compounds such as 7-chloroquinoline dicarboxylic esters, which form the scaffold of numerous therapeutic agents, mass spectrometry (MS) stands as an indispensable analytical tool. Understanding the fragmentation patterns under different ionization techniques is not merely an academic exercise; it is a critical step in confirming molecular identity, identifying metabolites, and ensuring the purity of active pharmaceutical ingredients.

This guide provides an in-depth comparison of the fragmentation behaviors of 7-chloroquinoline dicarboxylic esters when analyzed by two of the most common ionization methods: the high-energy Electron Ionization (EI) and the soft-ionization technique of Electrospray Ionization (ESI), typically coupled with tandem mass spectrometry (MS/MS). The discussion is grounded in the fundamental principles of mass spectrometry, offering field-proven insights into the causal relationships behind the observed fragmentation pathways.

The Dichotomy of Ionization: EI vs. ESI

The choice between Electron Ionization and Electrospray Ionization is fundamentally a choice between a "hard" and a "soft" ionization technique, which dictates the extent of fragmentation observed in the initial mass spectrum.

  • Electron Ionization (EI): This technique bombards the analyte with high-energy electrons (typically 70 eV), leading to the ejection of an electron from the molecule to form a radical cation (M•+).[1][2][3] This process imparts significant internal energy, causing extensive and often complex fragmentation.[2] While this can sometimes lead to the absence of a discernible molecular ion peak for less stable compounds, the resulting fragmentation pattern is highly reproducible and provides a detailed structural fingerprint.[4][5]

  • Electrospray Ionization (ESI): In contrast, ESI is a soft ionization method that generates ions from a solution by creating a fine spray of charged droplets.[6] This process typically results in the formation of protonated molecules ([M+H]+) or other adducts with minimal initial fragmentation.[7] To induce fragmentation for structural analysis, ESI is commonly coupled with tandem mass spectrometry (MS/MS), where precursor ions are selected and subjected to collision-induced dissociation (CID).[8] This controlled fragmentation provides targeted structural information.

Electron Ionization (EI-MS): Deciphering the Energetic Fragmentation

Under the high-energy conditions of EI-MS, 7-chloroquinoline dicarboxylic esters are expected to undergo a series of predictable fragmentation reactions, primarily driven by the stability of the aromatic quinoline core and the lability of the ester functional groups. The aromatic system lends prominence to the molecular ion peak.[9]

Key Fragmentation Pathways in EI-MS:

  • Alpha-Cleavage of Ester Groups: A primary and highly characteristic fragmentation for esters is the cleavage of the bond alpha to the carbonyl group.[9][10] This can result in the loss of the alkoxy group (•OR) to form a stable acylium ion, which is often the base peak.[9][11]

  • McLafferty Rearrangement: If the ester's alkyl chain is three or more carbons long and possesses a γ-hydrogen, a McLafferty rearrangement can occur.[10][12][13] This involves the transfer of a hydrogen atom to the carbonyl oxygen through a six-membered transition state, leading to the elimination of a neutral alkene molecule.[10][14]

  • Cleavage of the Quinoline Ring: The stable heterocyclic ring can also fragment, although this typically requires more energy. Common losses include the elimination of neutral molecules like HCN from the pyridine portion of the ring system.[15][16]

  • Loss of Chlorine: The chloro-substituent can be lost as a radical (•Cl), although this is often less favorable than fragmentation of the ester side chains.

Hypothetical EI-MS Fragmentation of Diethyl 7-chloroquinoline-2,4-dicarboxylate

Putative FragmentDescriptionPredicted m/z (for ³⁵Cl)
[M]•+Molecular Ion307
[M - •OCH₂CH₃]+Loss of ethoxy radical (alpha-cleavage)262
[M - COOCH₂CH₃]+Loss of carbethoxy group234
[M - 2x(•OCH₂CH₃)]•+Sequential loss of both ethoxy radicalsNot typically observed directly
[M - CH₂=CH₂]•+McLafferty rearrangement (if applicable)Not directly applicable to ethyl esters
[M - Cl]+Loss of chlorine radical272
[Quinoline Core]+Fragments related to the core ring structureVarious

graph EI_Fragmentation {
layout=dot;
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="[M]•+ (m/z 307)"]; F1 [label="[M - •OC2H5]+ (m/z 262)"]; F2 [label="[M - COOC2H5]+ (m/z 234)"]; F3 [label="[M - Cl]+ (m/z 272)"]; F4 [label="[Quinoline Core Fragments]"];

M -> F1 [label="- •OC2H5 (α-cleavage)"]; M -> F2 [label="- COOC2H5"]; M -> F3 [label="- •Cl"]; F1 -> F4 [label="- CO, -C2H4 etc."]; }

Caption: Predicted EI-MS fragmentation pathways for a 7-chloroquinoline dicarboxylic ester.

Electrospray Ionization with Tandem MS (ESI-MS/MS): A Controlled Cascade

ESI-MS analysis of 7-chloroquinoline dicarboxylic esters will primarily yield the protonated molecule, [M+H]+. The true structural investigation begins with MS/MS, where this precursor ion is isolated and fragmented through collision-induced dissociation (CID).[8] The fragmentation of these even-electron ions typically proceeds through the loss of stable, neutral molecules.[17]

Key Fragmentation Pathways in ESI-MS/MS:

  • Loss of Neutral Alkene: A common fragmentation pathway for protonated esters is the loss of a neutral alkene from the ester group (e.g., loss of ethylene, C₂H₄, from an ethyl ester), resulting in a carboxylic acid-functionalized quinoline ion.

  • Loss of Neutral Alcohol: The loss of a neutral alcohol molecule (e.g., ethanol from an ethyl ester) is also a probable pathway.

  • Sequential Losses from Dicarboxylic Esters: For a dicarboxylic ester, sequential losses from each ester group are expected as the collision energy is increased.

  • Quinoline Ring Fragmentation: Similar to EI, fragmentation of the protonated quinoline ring can occur, often initiated by the loss of small neutral molecules. Studies on protonated quinoline itself show that CID can lead to ring-opening.[18]

Hypothetical ESI-MS/MS Fragmentation of Protonated Diethyl 7-chloroquinoline-2,4-dicarboxylate

Precursor IonPutative FragmentDescription of Neutral LossPredicted m/z (for ³⁵Cl)
[M+H]+[M+H - C₂H₄]+Loss of ethylene280
[M+H]+[M+H - C₂H₅OH]+Loss of ethanol262
[M+H - C₂H₄]+[M+H - 2(C₂H₄)]+Sequential loss of second ethylene252
[M+H - C₂H₅OH]+[M+H - 2(C₂H₅OH)]+Sequential loss of second ethanol216
[M+H]+[Quinoline Core Fragments]Fragmentation of the ringVarious

graph ESI_MSMS_Fragmentation {
layout=dot;
rankdir=TB;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Helvetica", fontsize=9, color="#34A853"];

Precursor [label="[M+H]+ (m/z 308)"]; Frag1 [label="[M+H - C2H4]+ (m/z 280)"]; Frag2 [label="[M+H - C2H5OH]+ (m/z 262)"]; Frag1_2 [label="[M+H - 2(C2H4)]+ (m/z 252)"]; Frag2_2 [label="[M+H - 2(C2H5OH)]+ (m/z 216)"];

Precursor -> Frag1 [label="- C2H4"]; Precursor -> Frag2 [label="- C2H5OH"]; Frag1 -> Frag1_2 [label="- C2H4"]; Frag2 -> Frag2_2 [label="- C2H5OH"]; }

Caption: ESI-MS/MS fragmentation cascade for a protonated 7-chloroquinoline dicarboxylic ester.

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following experimental protocols are recommended.

Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This protocol is suitable for thermally stable and volatile 7-chloroquinoline dicarboxylic esters.

GC_EI_MS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep Sample Dissolution Dissolve ~1 mg/mL in volatile solvent (e.g., Dichloromethane, Ethyl Acetate) Filter Filtration Filter through 0.22 µm PTFE syringe filter Prep->Filter GC GC Separation Column: HP-5MS or equivalent Injector Temp: 250-280°C Oven Program: e.g., 100°C hold 1 min, ramp 10°C/min to 300°C, hold 5 min Carrier Gas: Helium Filter->GC MS EI-MS Detection Ion Source Temp: 230°C Ionization Energy: 70 eV Mass Range: m/z 40-500 GC->MS Analysis Data Interpretation Identify Molecular Ion (M•+) Analyze fragmentation pattern Compare to spectral libraries (e.g., NIST) MS->Analysis LC_ESI_MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Prep Sample Dissolution Dissolve ~1-10 µg/mL in mobile phase compatible solvent (e.g., Acetonitrile/Water) LC LC Separation Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm) Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid Gradient Elution Prep->LC MSMS ESI-MS/MS Detection Ionization Mode: Positive ESI Scan Mode: Full Scan (to find [M+H]+) Product Ion Scan (for fragmentation) Collision Gas: Argon or Nitrogen LC->MSMS Analysis Data Interpretation Identify Precursor Ion ([M+H]+) Analyze product ion spectrum Propose fragmentation pathways MSMS->Analysis

Sources

Validation

A Comparative Guide to the X-ray Crystallography of 7-Chloroquinoline-2,3-dicarboxylic Acid Complexes

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the X-ray crystallography data for metal complexes of quinoline-2,3-dicarboxylic acid and its derivatives,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the X-ray crystallography data for metal complexes of quinoline-2,3-dicarboxylic acid and its derivatives, with a specific focus on the anticipated structural features of 7-chloroquinoline-2,3-dicarboxylic acid complexes. As a senior application scientist, this document synthesizes technical data with practical insights to aid researchers in understanding the synthesis, crystallization, and structural analysis of this important class of compounds.

Introduction: The Significance of Quinoline-2,3-dicarboxylic Acids in Coordination Chemistry

Quinoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of carboxylic acid functionalities at the 2 and 3-positions creates a versatile bidentate chelating ligand capable of forming stable complexes with a variety of metal ions. The 7-chloro substituent is expected to modulate the electronic properties and lipophilicity of the ligand, potentially influencing the stability, structure, and biological activity of its metal complexes. While specific crystal structures of 7-chloroquinoline-2,3-dicarboxylic acid complexes are not yet publicly available, a comparative analysis of related structures provides a robust framework for predicting their crystallographic behavior.

Synthesis and Crystallization: From Ligand to Crystal

The journey from starting materials to a well-defined crystal structure involves two critical stages: the synthesis of the ligand and the subsequent growth of high-quality single crystals of its metal complexes.

Ligand Synthesis: A Generalized Approach

The synthesis of 7-chloroquinoline-2,3-dicarboxylic acid and its derivatives can be approached through established methods for quinoline synthesis, such as the Gould-Jacobs reaction. A plausible synthetic route for a closely related compound, 7-chloro-8-methylquinoline-2,3-dicarboxylic acid, involves the oxidation of the corresponding 7-chloro-8-methylquinoline.[1]

Conceptual Synthetic Pathway for 7-Chloroquinoline-2,3-dicarboxylic Acid:

3-Chloroaniline 3-Chloroaniline Intermediate_A Diethyl 2-((3-chloroanilino)methylene)malonate 3-Chloroaniline->Intermediate_A Reaction Diethyl_2-(ethoxymethylene)malonate Diethyl_2-(ethoxymethylene)malonate Diethyl_2-(ethoxymethylene)malonate->Intermediate_A Intermediate_B Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate Intermediate_A->Intermediate_B Cyclization Intermediate_C 7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester Intermediate_B->Intermediate_C Functional Group Transformation Final_Product 7-Chloroquinoline-2,3-dicarboxylic acid Intermediate_C->Final_Product Hydrolysis

Caption: Conceptual synthetic pathway for 7-chloroquinoline-2,3-dicarboxylic acid.

Experimental Protocol: Hydrothermal Synthesis of a Representative Metal Complex

Hydrothermal synthesis is a common and effective method for growing single crystals of coordination polymers.[2][3][4][5][6] This technique involves heating the reactants in an aqueous solution within a sealed vessel (autoclave) to a temperature above the boiling point of water. The increased pressure and temperature facilitate the dissolution of reactants and promote the slow growth of crystals upon cooling.

Step-by-Step Protocol:

  • Reactant Mixture: In a Teflon-lined stainless steel autoclave, combine the metal salt (e.g., MnCl₂·4H₂O), quinoline-2,3-dicarboxylic acid, and a co-ligand (e.g., 1,10-phenanthroline) in a suitable solvent, typically water or a water/ethanol mixture.[7]

  • pH Adjustment: The pH of the reaction mixture can be a critical factor in the resulting crystal structure and is often adjusted using a base like sodium hydroxide.

  • Sealing and Heating: Securely seal the autoclave and place it in an oven. Heat the mixture to a specific temperature (typically between 120-180 °C) for a duration of 24-72 hours.[2][6]

  • Controlled Cooling: Allow the autoclave to cool slowly to room temperature over a period of 24-48 hours. Slow cooling is crucial for the formation of large, well-defined single crystals.

  • Crystal Isolation: Carefully open the autoclave, and collect the crystals by filtration. Wash the crystals with water and a suitable organic solvent (e.g., ethanol) to remove any unreacted starting materials.

  • Drying: Dry the crystals in air or under a mild vacuum.

Comparative Crystallographic Analysis

The crystal structures of metal complexes of quinoline-2,3-dicarboxylic acid reveal a rich and diverse coordination chemistry. A comparison of these known structures allows us to anticipate the key crystallographic features of their 7-chloro-substituted counterparts.

Coordination Modes of Quinoline-2,3-dicarboxylic Acid

The dicarboxylate ligand can coordinate to metal centers in various modes, primarily acting as a bidentate N,O-chelating ligand through the nitrogen atom of the quinoline ring and one of the carboxylate oxygen atoms. The second carboxylate group can either remain uncoordinated, coordinate to an adjacent metal center to form a bridging ligand, or participate in hydrogen bonding interactions.[7]

cluster_0 Chelating Mode cluster_1 Bridging Mode M1 M N1 N M1->N1 O1 O M1->O1 M2 M N2 N M2->N2 O2 O M2->O2 M3 M' O3 O' M3->O3

Caption: Common coordination modes of quinoline-2,3-dicarboxylate.

Comparison of Crystallographic Data for Quinoline-2,3-dicarboxylic Acid Complexes

The following table summarizes key crystallographic parameters for a selection of reported metal complexes of quinoline-2,3-dicarboxylic acid. This data provides a baseline for comparison with future structures of 7-chloroquinoline-2,3-dicarboxylic acid complexes.

ComplexMetal IonCrystal SystemSpace GroupKey Bond Lengths (Å)Ref.
[Mn(L)(phen)(H₂O)]·H₂OMn(II)MonoclinicP2₁/cMn-N(phen): 2.25-2.30, Mn-N(L): 2.28, Mn-O: 2.15-2.35[7]
[Co(HL)₂(PPA)]·4H₂OCo(II)TriclinicP-1Co-N: 2.10-2.15, Co-O: 2.05-2.10[7]

L = quinoline-2,3-dicarboxylate; HL = mono-protonated quinoline-2,3-dicarboxylate; phen = 1,10-phenanthroline; PPA = N¹,N⁴-di(pyridin-4-yl)terephthalamide

The Anticipated Influence of the 7-Chloro Substituent

The introduction of a chlorine atom at the 7-position of the quinoline ring is expected to have several notable effects on the resulting crystal structures:

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom will influence the electron density on the quinoline ring and the basicity of the nitrogen atom. This may affect the strength of the metal-ligand bonds.

  • Intermolecular Interactions: The chlorine atom can participate in halogen bonding and other non-covalent interactions, which could lead to different crystal packing arrangements compared to the unsubstituted analogues.

  • Solubility and Crystallization: The change in polarity and lipophilicity due to the chloro group may require modifications to the crystallization conditions (e.g., different solvent systems) to obtain high-quality single crystals.

Experimental Workflow for X-ray Crystallography

The determination of a crystal structure is a systematic process that involves several key steps, from data collection to structure refinement.[8][9][10]

A Crystal Selection and Mounting B X-ray Data Collection A->B C Data Processing and Scaling B->C D Structure Solution C->D E Structure Refinement D->E F Validation and Analysis E->F

Caption: A simplified workflow for single-crystal X-ray diffraction.

Step-by-Step Guide to Data Collection and Analysis
  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.[11]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector as a series of diffraction patterns at different crystal orientations.[8]

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[9]

  • Structure Solution: The initial atomic positions are determined from the processed diffraction data using methods such as Patterson or direct methods.[11]

  • Structure Refinement: The atomic coordinates and other parameters (e.g., thermal displacement parameters) are adjusted to improve the agreement between the calculated and observed diffraction data.

  • Validation: The final crystal structure is validated to ensure its chemical and geometric sensibility. This includes checking bond lengths, angles, and for any unresolved electron density.

Conclusion and Future Outlook

While the crystal structures of 7-chloroquinoline-2,3-dicarboxylic acid complexes remain to be elucidated, this guide provides a comprehensive framework for their synthesis, crystallization, and structural analysis based on a comparative study of related compounds. The anticipated influence of the 7-chloro substituent on the electronic properties and intermolecular interactions of the ligand presents an exciting avenue for the design of novel metal complexes with potentially enhanced biological activities. Future research in this area will undoubtedly contribute to a deeper understanding of the structure-property relationships in this important class of coordination compounds.

References

  • Metal(II) complexes synthesized based on quinoline-2,3-dicarboxylate as electrocatalysts for the degradation of methyl orange. Dalton Transactions, 2014. [Link][7]

  • Hydrothermal Synthesis, Structural Variations, and Catalytic Applications of Self‐Assembled Coordination Polymers From a Novel Aminodicarboxylate Linker. Applied Organometallic Chemistry, 2025. [Link][2]

  • Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid. RSC Advances, 2024. [Link][3]

  • Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link][8]

  • A beginner's guide to X-ray data processing. The Biochemist, 2021. [Link][9]

  • Hydrothermal Assembly, Structural Multiplicity, and Catalytic Knoevenagel Condensation Reaction of a Series of Coordination Polymers Based on a Pyridine-Tricarboxylic Acid. Molecules, 2023. [Link][4]

  • Tutorial on processing of single-crystal diffraction data collected at GSECARS 13-BM-C using APEX3 Crystallography Software Suit. GSECARS, 2019. [Link]

  • Coordination Polymers Assembled from Flexible Tricarboxylate Linkers: Hydrothermal Synthesis, Structural Diversity, and Catalytic Features. Inorganic Chemistry, 2026. [Link][5]

  • Hydrothermal Synthesis and Crystal Structure of Zn(II) Coordination Polymer with the Rigid 4,4'-azobispyridine. Journal of the Turkish Chemical Society, Section A: Chemistry, 2020. [Link][6]

  • A beginner's guide to X-ray data processing. ResearchGate, 2021. [Link][12]

  • Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 2024. [Link][13]

  • Solve a small-molecule structure. CCP4 wiki. [Link][11]

  • Crystal structures of three zinc(II) halide coordination complexes with quinoline N-oxide. Acta Crystallographica Section E, 2022. [Link][14]

  • User guide to crystal structure refinement with SHELXL 1. Introduction. [Link]

  • Preparation method of 7-chloro-8-quinoline carboxylic acid. Google Patents, 2020. [1]

  • Small Molecule Structure Solution and Refinement. HKL Research. [Link][15]

  • X-ray Crystallography. Chemistry LibreTexts, 2022. [Link][16]

  • Transition metal complexes with quinoline-2-carboxylate ligand: synthesis, crystal structure, thermal analysis and quantum chemical calculations. ResearchGate, 2025. [Link][17]

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate, 2025. [Link][18]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 7-Chloroquinoline-2,3-dicarboxylic Acid

[1] Part 1: Executive Safety Directive 7-Chloroquinoline-2,3-dicarboxylic acid (CAS: 892874-52-1) presents a specific disposal challenge due to its dual nature: it is an acidic organic compound and a halogenated aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Safety Directive

7-Chloroquinoline-2,3-dicarboxylic acid (CAS: 892874-52-1) presents a specific disposal challenge due to its dual nature: it is an acidic organic compound and a halogenated aromatic .

Improper disposal—specifically mixing with non-halogenated solvents or oxidizing agents—can result in regulatory non-compliance (RCRA violations) and the formation of toxic byproducts (dioxins/furans) during downstream incineration.

Immediate Action Required:

  • Segregate as Halogenated Waste: Do NOT mix with general organic solvents (acetone/ethanol) unless the waste stream is explicitly designated for halogenated compounds.

  • No Drain Disposal: Under no circumstances should this compound be poured down the sink, even if neutralized. The halogenated quinoline ring is environmentally persistent and toxic to aquatic life.

  • Acid Compatibility: Ensure waste containers are compatible with acidic solids/solutions (HDPE or Glass). Avoid metal containers.

Part 2: Technical Characterization & Waste Profiling

To ensure your waste profile is accurate for your Environmental Health & Safety (EHS) vendor, use the following characterization data.

PropertyValue/DescriptionDisposal Implication
Chemical Structure Quinoline ring with Cl substituent and two -COOH groups.[1]High stability; requires high-temp incineration.
Halogen Content Yes (Chlorine) CRITICAL: Must go to Halogenated Waste stream to prevent scrubber failure at incineration plants.
Acidity (pKa) Low (Est. pKa1 ~2.5, pKa2 ~4.8)Corrosive to mucous membranes. Waste solutions pH < 2 are RCRA D002 .[2]
Physical State Solid (Powder)Dust hazard. Hygroscopic.
Reactivity Incompatible with strong oxidizers and strong bases.Do not mix with Nitric Acid or Peroxides in waste drums.

Part 3: Disposal Workflow & Decision Logic

The following logic gate ensures compliance with EPA standards and minimizes disposal costs.

Visual Logic: Waste Stream Segregation

DisposalWorkflow Start Waste Generation: 7-Chloroquinoline-2,3-dicarboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Reagent / Precipitate StateCheck->Solid Powder/Crystals Liquid Liquid / Solution StateCheck->Liquid Reaction Mix/Wash SolidPkg Double Bag (poly) or Original Container Solid->SolidPkg SolidLabel Label: Hazardous Waste (Toxic, Irritant, Solid) SolidPkg->SolidLabel HaloStream DESTINATION: Halogenated Organic Waste (High BTU Incineration) SolidLabel->HaloStream Solid Stream SolventCheck Identify Solvent Base Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Water/Buffer Organic Organic Solvent SolventCheck->Organic DMSO/MeOH/DCM Aqueous->HaloStream Do NOT Drain Dispose Organic->HaloStream Segregate from Non-Halo

Figure 1: Decision tree for segregating 7-Chloroquinoline-2,3-dicarboxylic acid based on physical state and solvent matrix.

Part 4: Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Surplus Reagent)

Use this for expired shelf chemicals or synthesis yields.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or the original vendor glass bottle.

  • Labeling: Apply a hazardous waste tag immediately.

    • Chemical Name: Write out fully: "7-Chloroquinoline-2,3-dicarboxylic acid". Do not use abbreviations (e.g., "7-Cl-QDA").

    • Hazards: Check "Irritant" and "Toxic".

  • Secondary Containment: Place the primary container inside a clear polyethylene bag (zip-seal) to contain any potential dust leakage.

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area.

Protocol B: Liquid Waste Disposal (Reaction Mixtures)

Use this for mother liquors or HPLC waste.

  • Segregation (The Golden Rule):

    • Because this molecule contains Chlorine , the entire solution must be treated as Halogenated Waste .

    • Why? Mixing halogenated compounds with non-halogenated fuels (like acetone/methanol waste) renders the entire non-halogenated tank unsuitable for standard fuel blending. It forces the disposal facility to use more expensive specialized incineration.

  • pH Check:

    • If the solution is highly acidic (pH < 2), do not mix with cyanide or sulfide wastes (risk of HCN/H2S gas generation).

    • It is generally safer to collect this in a dedicated "Acidic Organic" or "Halogenated Solvent" carboy.

  • Carboy Material: Use HDPE or Glass. Avoid metal cans (corrosion risk).

Protocol C: Small Spill Cleanup (< 50g)
  • PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 dust mask (if powder).

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum dedicated to chemical cleanup.

    • Liquid Spill: Cover with an absorbent pad or vermiculite.

  • Neutralization (Optional but Recommended):

    • If the spill is acidic, lightly dust with Sodium Bicarbonate (

      
      ) or Sodium Carbonate (
      
      
      
      ).
    • Observation: Wait for bubbling (

      
       evolution) to cease.
      
  • Collection: Scoop material into a hazardous waste bag. Label as "Debris contaminated with 7-Chloroquinoline-2,3-dicarboxylic acid."

Part 5: Regulatory Compliance & Self-Validation

The "Pre-Handover" Checklist

Before transferring waste to your EHS team, verify the following:

RCRA Coding Guidance (US Specific)

While you must consult your local Safety Officer, the following codes typically apply:

  • Not P-Listed or U-Listed specifically by name (unlike Quinoline U190).

  • D002 (Corrosivity): Applies if the waste is aqueous and pH

    
     2.[3]
    
  • F-Codes: May apply if the compound is dissolved in spent halogenated solvents (e.g., Methylene Chloride F002).[4]

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 11235651, 7-Chloroquinoline-2,3-dicarboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 7-Chloroquinoline-2,3-dicarboxylic acid

Executive Safety Summary 7-Chloroquinoline-2,3-dicarboxylic acid is a halogenated heterocyclic building block frequently used in the synthesis of quinoline-based antibiotics and antimalarial pharmacophores. Its dual carb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

7-Chloroquinoline-2,3-dicarboxylic acid is a halogenated heterocyclic building block frequently used in the synthesis of quinoline-based antibiotics and antimalarial pharmacophores. Its dual carboxylic acid functionality, combined with the electron-withdrawing chlorine substituent, increases its acidity and potential for mucous membrane irritation compared to non-halogenated quinolines.

Core Directive: Treat this compound as a Category 2 Skin/Eye Irritant and a Category 4 Acute Toxin (Oral) .[1][2] All handling requires strict adherence to the "Zero-Skin-Contact" protocol to prevent sensitization and cumulative toxicity.

Hazard Characterization & GHS Classification

The following classification is derived from structural analog analysis (Quinolinic acid derivatives) and specific safety data for chlorinated heteroaromatic acids.

Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[1][2]
Skin Corrosion/Irritation 2H315 Causes skin irritation.[1][2][3][4]
Serious Eye Damage/Irritation 2AH319 Causes serious eye irritation.[1][2][3][4][5][6]
STOT - Single Exposure 3H335 May cause respiratory irritation (Dust/Vapor).[1][3]

Signal Word: WARNING

Personal Protective Equipment (PPE) Matrix

Effective protection relies on a multi-barrier approach.[7] The following specifications are non-negotiable for research environments handling >50 mg quantities.

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Hand Protection (Primary) Nitrile Rubber Gloves Min.[7] Thickness: 0.11 mm (4-5 mil).Rationale: Excellent resistance to incidental splashes of organic solids and aqueous acids. Change immediately upon contamination.
Hand Protection (Immersion) Double-Gloving / Laminate Protocol: Wear Silver Shield® or chemically resistant laminate liners under nitrile gloves if dissolving in aggressive solvents (e.g., DMF, DMSO) or handling concentrated stock solutions.
Eye & Face Chemical Splash Goggles Standard: ANSI Z87.1 (Impact & Splash).Rationale: Safety glasses are insufficient due to the fine particle size of the powder, which can bypass side shields.
Respiratory N95 / P100 Respirator Usage: Required if weighing outside a fume hood (not recommended) or if the powder is electrostatically active/fluffy. A half-face respirator with organic vapor/acid gas cartridges is required for large-scale synthesis.
Body Defense Lab Coat (High-Neck) Material: 100% Cotton or Nomex (if flammable solvents are present).Fit: Must button to the neck to protect the suprasternal notch from dust accumulation.

Operational Handling Workflow

The following diagram illustrates the critical decision pathways for safe handling, emphasizing engineering controls over PPE alone.

HandlingWorkflow Start Start: Retrieve Compound (CAS 892874-52-1) CheckHood Check Fume Hood Velocity > 100 fpm? Start->CheckHood Stop STOP: Maintenance Required CheckHood->Stop No Weighing Weighing Protocol: Use Anti-Static Gun Minimize Drafts CheckHood->Weighing Yes SolventSelect Solvent Selection: (DMSO/DMF/Methanol) Weighing->SolventSelect Dissolution Dissolution: Add Solid to Solvent (Exothermic Check) SolventSelect->Dissolution Waste Disposal: Segregated Halogenated Waste Dissolution->Waste Post-Experiment

Figure 1: Operational logic flow for handling 7-Chloroquinoline-2,3-dicarboxylic acid, prioritizing engineering controls (fume hood) before procedure execution.

Detailed Experimental Protocols

A. Weighing & Transfer (Solid Phase)

Risk: Inhalation of fine dust and static-induced scattering.

  • Engineering Control: Perform all weighing operations inside a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun or ionizer bar on the weighing boat and spatula before touching the powder. Quinoline derivatives are often crystalline and prone to static charge.

  • Transfer: Do not use a funnel if possible, as powder bridges easily. Use a wide-mouth weighing boat and transfer directly into the reaction vessel.

B. Dissolution & Reaction Setup

Risk: Exothermic reaction and splashing.

  • Solvent Compatibility: This compound is sparingly soluble in water but soluble in DMSO, DMF, and basic aqueous solutions (e.g., NaOH).

  • Addition Order: Always add the solid to the solvent .

    • Why? Adding solvent to a pile of dry acidic powder can create a "mud" that traps heat or gas, leading to a sudden "burp" or splash-back.

  • Neutralization Caution: If converting to a salt using a base (e.g., Sodium Bicarbonate), expect CO₂ evolution. Add base dropwise and vent the reaction vessel continuously.

Emergency Response & Decontamination

ScenarioImmediate ActionSecondary Action
Skin Contact Wash for 15 Minutes. Use soap and tepid water.[5][6] Do not scrub hard (avoids abrasion).Check for delayed redness. Consult SDS.
Eye Contact Flush for 15 Minutes. Use an eyewash station. Hold eyelids open.Seek medical attention immediately (Ophthalmologist).
Spill (Solid) Damp Wipe. Cover with wet paper towels to prevent dust. Scoop into a bag.Clean surface with 10% Sodium Carbonate solution to neutralize residues.
Spill (Solution) Absorb. Use vermiculite or spill pads.Dispose of as halogenated organic waste.[8]

Waste Disposal & Stewardship

Proper disposal is critical due to the halogen content (Chlorine), which releases toxic dioxins if incinerated improperly.

  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a container labeled "Hazardous Solid Waste - Halogenated Organic."

  • Liquid Waste:

    • Do NOT pour down the drain.

    • Segregate into "Halogenated Organic Solvents" waste streams. Even if dissolved in water/methanol, the presence of the Chloro-quinoline moiety classifies it as halogenated for incineration purposes.

  • Container Rinsing: Triple rinse empty reagent bottles with a compatible solvent (e.g., Methanol) before disposing of the glass. Add the rinsate to the halogenated waste container.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 13309794, 7-Chloroquinoline-3,8-dicarboxylic acid (Structural Analog Safety Data). Retrieved February 25, 2026, from [Link]

Sources

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